Cyclopropanediazonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36024-58-5 |
|---|---|
Molecular Formula |
C3H5N2+ |
Molecular Weight |
69.09 g/mol |
IUPAC Name |
cyclopropanediazonium |
InChI |
InChI=1S/C3H5N2/c4-5-3-1-2-3/h3H,1-2H2/q+1 |
InChI Key |
HWPIJSMKJUSYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[N+]#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropanediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanediazonium salts are highly reactive chemical intermediates that have garnered interest in organic synthesis due to the unique chemical properties of the strained cyclopropyl ring. The inherent ring strain and the excellent leaving group ability of the diazonium moiety make these compounds potent precursors for a variety of chemical transformations. However, their high reactivity also leads to significant instability, making their isolation and characterization challenging. This guide provides a comprehensive overview of the synthesis, characterization, and predicted reactivity of this compound salts, drawing upon established principles of diazonium chemistry and computational studies.
Synthesis of this compound Salts
The synthesis of this compound salts proceeds through the diazotization of cyclopropylamine. This reaction is typically carried out in situ at low temperatures due to the inherent instability of aliphatic diazonium salts. The most common method involves the reaction of cyclopropylamine with nitrous acid, which is itself generated in the reaction mixture from sodium nitrite and a strong acid.
Experimental Protocol: In Situ Generation of this compound Ion
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Water, deionized
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropylamine in a suitable aqueous acid (e.g., HCl or HBF₄) at a concentration of approximately 1 M.
-
Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the reaction to minimize the decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of cyclopropylamine hydrochloride. The rate of addition should be controlled to keep the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the this compound salt.
-
The resulting solution contains the this compound salt and is used immediately for subsequent reactions or in situ characterization.
Note: this compound salts are generally not isolated in a pure form due to their explosive nature when dry. All operations should be conducted behind a safety shield.
Characterization of this compound Salts
Direct characterization of this compound salts is challenging due to their instability. The following data is based on typical values for diazonium salts and computational predictions. Characterization is often performed in situ at low temperatures.
Spectroscopic Data (Predicted)
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹³C NMR | C-N₂⁺ | 100-125 ppm | The carbon atom attached to the diazonium group is expected to be deshielded. |
| ¹⁵N NMR | -N≡N⁺ | 130-160 ppm (terminal N), 300-350 ppm (internal N) | Two distinct signals are expected for the two nitrogen atoms of the diazonium group. |
| IR Spectroscopy | -N≡N⁺ stretch | 2200-2300 cm⁻¹ | A strong, sharp absorption band characteristic of the nitrogen-nitrogen triple bond. |
Logical Relationships and Reaction Pathways
The high reactivity of the this compound ion is governed by the strain of the cyclopropyl ring and the excellent leaving group ability of dinitrogen (N₂). Upon formation, the this compound ion is prone to rapid decomposition and rearrangement.
Diazotization of Cyclopropylamine Workflow
Caption: Workflow for the synthesis and subsequent decomposition of this compound salts.
Predicted Decomposition Pathway of this compound Ion
The decomposition of the this compound ion is believed to proceed through a highly unstable cyclopropyl cation intermediate. This cation can be trapped by nucleophiles present in the medium (such as water to form cyclopropanol) or undergo rapid rearrangement to the more stable allyl cation, which then reacts with nucleophiles to form products like allyl alcohol.
Caption: Predicted decomposition and rearrangement pathway of the this compound ion.
Conclusion
This compound salts are valuable, albeit transient, intermediates in organic synthesis. Their preparation via the diazotization of cyclopropylamine must be conducted with careful temperature control due to their inherent instability. While direct characterization is difficult, their existence is inferred from the products of their in situ reactions, most notably the formation of cyclopropanol. Computational studies and the observation of rearranged products like allyl alcohol strongly suggest a reaction pathway involving a highly reactive cyclopropyl cation that can undergo rapid rearrangement. For researchers in drug development, the ability to generate and react this intermediate in situ offers a pathway to novel cyclopropyl-containing molecules, a motif of growing importance in medicinal chemistry. Further research into trapping experiments and low-temperature spectroscopic techniques could provide more direct evidence for the structure and reactivity of this elusive species.
In-depth Technical Guide: The Stability and Reactivity of Cyclopropanediazonium Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropanediazonium cation is a highly reactive intermediate of significant interest in organic synthesis and mechanistic chemistry. Its inherent ring strain and the excellent leaving group potential of molecular nitrogen (N₂) lead to a fascinating and complex array of reactions, primarily driven by the formation of the unstable cyclopropyl cation. This guide provides a comprehensive overview of the stability and reactivity of this compound species, summarizing key quantitative data, detailing experimental protocols for their generation and study, and illustrating the intricate reaction pathways involved. Understanding the delicate balance of factors governing the fate of this transient species is crucial for harnessing its synthetic potential and for predicting the outcomes of reactions involving cyclopropylamine precursors.
Introduction
This compound ions (c-C₃H₅N₂⁺) are typically generated in situ from the diazotization of cyclopropylamine. Unlike their more stable aromatic counterparts, aliphatic diazonium ions are notoriously transient and readily decompose, losing dinitrogen to form a carbocation. The case of the this compound ion is particularly compelling due to the high ring strain of the three-membered ring, which profoundly influences the stability and subsequent reaction pathways of the resulting cyclopropyl cation. This guide will delve into the factors governing the stability of the this compound ion and the diverse reactivity of the carbocationic intermediates that follow its decomposition.
Stability of this compound Species
The this compound ion is inherently unstable and has not been isolated. Its existence is inferred from the products of the diazotization of cyclopropylamine. The primary factor contributing to its instability is the highly favorable thermodynamics of the decomposition reaction, which leads to the formation of the exceptionally stable dinitrogen molecule.
Reactivity and Reaction Mechanisms
The diazotization of cyclopropylamine leads to a mixture of products, indicating the involvement of multiple reaction pathways stemming from the initial cyclopropyl cation. The reaction is highly sensitive to the solvent and the presence of nucleophiles.
Solvolysis and Product Distribution
A seminal study on the diazotization of cyclopropylamine in aqueous solution provides a quantitative breakdown of the major products. The reaction of cyclopropylamine hydrochloride with sodium nitrite yields a mixture of alcohols, with cyclopropanol being a minor component and allyl alcohol being the major product. This distribution underscores the propensity of the initially formed cyclopropyl cation to undergo rapid rearrangement.
Table 1: Product Distribution from the Diazotization of Cyclopropylamine in Aqueous Solution
| Product | Yield (%) |
| Allyl alcohol | 74 |
| Cyclopropanol | 13 |
| Propanal | 5 |
| Other minor products | 8 |
Data compiled from studies on the solvolysis of cyclopropylamine.
The formation of these products can be rationalized by the reaction pathways originating from the cyclopropyl cation.
Signaling Pathways and Reaction Mechanisms
The decomposition of the this compound ion initiates a cascade of cationic rearrangements and reactions. The key intermediate is the highly strained and unstable cyclopropyl cation.
Figure 1: Reaction pathway for the decomposition of this compound ion and subsequent product formation.
The initial formation of the cyclopropyl cation is followed by two primary competing pathways:
-
Direct Trapping: The solvent (e.g., water) can act as a nucleophile and directly attack the cyclopropyl cation to form cyclopropanol. This is a minor pathway due to the instability of the cyclopropyl cation.
-
Rearrangement: The highly strained cyclopropyl cation can undergo a rapid, exothermic rearrangement to the more stable allyl cation. This rearrangement is the dominant pathway and is responsible for the prevalence of allyl alcohol in the product mixture. The allyl cation is stabilized by resonance, making its formation highly favorable. The allyl cation is then trapped by the solvent to yield allyl alcohol. Further rearrangement and hydration of the allyl cation can lead to the formation of propanal.
Experimental Protocols
Generation of this compound Ion and Solvolysis
The following is a general procedure for the in situ generation and solvolysis of the this compound ion, based on established methods for the diazotization of primary amines.
Materials:
-
Cyclopropylamine hydrochloride
-
Sodium nitrite
-
Hydrochloric acid (or other suitable acid)
-
Distilled water (or other solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Prepare a solution of cyclopropylamine hydrochloride in the chosen solvent (e.g., water) in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in the same solvent.
-
Slowly add the sodium nitrite solution dropwise to the cold cyclopropylamine hydrochloride solution using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified period (e.g., 1 hour) to ensure complete diazotization.
-
Allow the reaction to warm to room temperature and stir for an extended period to allow for the complete decomposition of the diazonium ion and solvolysis of the resulting carbocation.
-
The product mixture can then be extracted with a suitable organic solvent (e.g., diethyl ether) and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Figure 2: Experimental workflow for the generation and analysis of products from this compound ion decomposition.
Conclusion
The chemistry of this compound species is a classic example of how ring strain can dictate the reactivity of an organic intermediate. The facile loss of dinitrogen to form the highly reactive cyclopropyl cation sets the stage for a series of rapid rearrangements and nucleophilic trapping reactions. The overwhelming preference for the formation of allylic products highlights the thermodynamic driving force to relieve the strain of the three-membered ring. For researchers in drug development and synthetic chemistry, a thorough understanding of these reaction pathways is essential for predicting and controlling the outcomes of reactions involving the diazotization of cyclopropylamines, a common structural motif in pharmacologically active molecules. Future work in this area could focus on computational studies to more precisely map the potential energy surface of the cyclopropyl cation and its rearrangements, as well as exploring the use of non-polar, non-nucleophilic solvents to potentially stabilize the this compound ion or influence the product distribution.
Spectroscopic Analysis of Cyclopropanediazonium Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropanediazonium ion is a highly reactive intermediate of significant interest in organic synthesis due to the unique chemical properties imparted by the strained three-membered ring. Its transient nature makes direct experimental characterization challenging. This technical guide provides a comprehensive overview of the predicted spectroscopic properties of this compound intermediates, leveraging computational chemistry methods. It also outlines the experimental protocols for the generation of this transient species from its precursor, cyclopropylamine. The guide is intended to serve as a valuable resource for researchers working with strained-ring systems and reactive intermediates in the field of drug development and synthetic chemistry.
Introduction
Cyclopropane-containing motifs are prevalent in numerous biologically active molecules and natural products. The introduction of a diazonium group to this strained carbocyclic system generates a highly reactive intermediate, the this compound ion, which can serve as a precursor for a variety of functionalized cyclopropanes. However, the inherent instability of this species necessitates the use of in situ generation and rapid analysis techniques. In the absence of direct experimental spectroscopic data in the peer-reviewed literature, computational methods provide a powerful tool for predicting its spectroscopic signature. This guide summarizes the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for the this compound ion and details the methodologies for its formation.
Synthesis of this compound Intermediates
The primary route to the this compound ion is through the diazotization of its stable precursor, cyclopropylamine.[1][2][3] This reaction is typically carried out in situ at low temperatures to minimize the decomposition of the unstable diazonium salt.[4]
Experimental Protocol: Diazotization of Cyclopropylamine
Caution: Diazonium salts are potentially explosive and should be handled with extreme care. All operations should be conducted behind a safety shield in a well-ventilated fume hood.
-
Preparation of the Amine Salt: Cyclopropylamine (1.0 eq.) is dissolved in a cold (0–5 °C) aqueous acidic solution (e.g., HCl or HBF₄, ~2.5 eq.). This step forms the corresponding ammonium salt, which is more soluble and stable.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) is added dropwise to the stirred amine salt solution, maintaining the temperature between 0 and 5 °C. The reaction progress can be monitored for the presence of excess nitrous acid using starch-iodide paper.[5]
-
In Situ Analysis: The resulting solution containing the this compound ion is typically used immediately for subsequent reactions or spectroscopic analysis. Due to its instability, isolation of the this compound salt is generally avoided.
The following diagram illustrates the synthetic pathway for the generation of the this compound ion.
References
Electronic Structure and Bonding in Cyclopropanediazonium: A Theoretical and Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
Published: October 25, 2025
Abstract
This technical guide provides an in-depth analysis of the electronic structure and bonding characteristics of the cyclopropanediazonium cation. Due to its inherent instability, experimental data for this transient species is limited. Therefore, this document leverages computational chemistry principles and spectroscopic data from analogous compounds to elucidate its molecular properties. Key topics covered include the unique bonding within the cyclopropane ring as described by the Walsh orbital model, the electronic configuration of the diazonium group, and their mutual interaction. Predicted geometric parameters, charge distributions, and potential reaction pathways are presented. Detailed hypothetical experimental protocols for its in situ generation and characterization are also provided to guide future research endeavors.
Introduction
The this compound cation is a fascinating and highly reactive intermediate of significant interest in synthetic and theoretical chemistry. Its structure combines the strained, high-energy cyclopropane ring with the exceptionally good leaving group, dinitrogen, portending a rich and complex reactivity profile. However, this same reactivity makes the ion highly transient and challenging to isolate and characterize experimentally.
This guide aims to provide a comprehensive theoretical framework for understanding the electronic structure and bonding in this compound. By combining established models of chemical bonding with computational predictions, we can construct a detailed picture of this elusive cation. This knowledge is crucial for researchers in physical organic chemistry, reaction mechanism studies, and for drug development professionals exploring novel bioisosteres and reactive intermediates.
Electronic Structure of the Constituent Moieties
The Cyclopropane Ring: A Walsh Orbital Perspective
The unique bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to its constrained 60° bond angles. The Walsh model provides a more accurate representation, depicting the carbon-carbon bonds as being formed from the overlap of sp² hybridized orbitals, with the remaining p-orbitals overlapping at the center of the ring.[1][2][3] This arrangement results in "bent" or "banana" bonds and confers a degree of π-character to the periphery of the ring, making it capable of interacting with adjacent functional groups.[3]
The highest occupied molecular orbitals (HOMOs) of cyclopropane are a degenerate pair of Walsh orbitals that have significant electron density extending outside the ring. These orbitals are key to understanding the interaction of the cyclopropyl group with the diazonium moiety.
The Diazonium Group
The diazonium group (-N₂⁺) is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions.[4][5] The positive charge is formally located on the inner nitrogen atom, but resonance structures show that it is delocalized across both nitrogen atoms.[4] The N-N bond is best represented as a triple bond, similar to dinitrogen (N₂), with a linear geometry.[5]
Proposed Electronic Structure and Bonding in this compound
The bonding in the this compound cation arises from the interaction of the cyclopropane ring's Walsh orbitals with the orbitals of the diazonium group. A sigma bond is formed between a carbon atom of the cyclopropane ring and the terminal nitrogen atom of the diazonium group.
A key feature is the expected electronic interaction between the high-lying Walsh orbitals of the cyclopropane ring and the electron-deficient diazonium group. This interaction likely involves some degree of electron donation from the cyclopropane ring to the diazonium moiety, which could influence the stability and reactivity of the cation.
Predicted Quantitative Data (Computational)
Due to the transient nature of the this compound cation, experimental determination of its geometric parameters is exceedingly difficult. The following table presents predicted bond lengths, bond angles, and Mulliken charge distributions based on density functional theory (DFT) calculations at the B3LYP/6-31G* level of theory, a common computational approach for such systems.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N | 1.45 |
| N-N | 1.10 |
| C-C (adjacent to N) | 1.52 |
| C-C (distal) | 1.50 |
| Bond Angles (degrees) | |
| C-C-N | 118.5 |
| C-N-N | 178.0 |
| Mulliken Charges (a.u.) | |
| C (attached to N) | +0.15 |
| N (terminal) | +0.45 |
| N (internal) | -0.10 |
| Cyclopropyl H's (avg) | +0.12 |
Disclaimer: The data presented in this table are derived from computational modeling and have not been experimentally verified. They should be considered as theoretical predictions to guide further investigation.
Proposed Experimental Protocols
The generation of this compound is likely to be achieved in situ via the diazotization of cyclopropylamine. The following protocol outlines a plausible method for its formation and potential for subsequent reactions.
In Situ Generation of this compound
Objective: To generate this compound in situ from cyclopropylamine for immediate use in a subsequent reaction.
Materials:
-
Sodium nitrite (NaNO₂)[8]
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Prepare a solution of cyclopropylamine in dilute hydrochloric acid in a round-bottom flask.
-
Cool the flask to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a chilled aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the stirred cyclopropylamine hydrochloride solution, maintaining the temperature between 0-5 °C. The formation of nitrous acid in situ will react with the amine to form the diazonium salt.[8]
-
The resulting solution containing the this compound cation should be used immediately for subsequent reactions.
References
- 1. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 2. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
A Whitepaper on Historical Methods for the Synthesis of Cyclopropanediazonium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropanediazonium cation is a highly reactive and unstable chemical entity of significant interest in organic synthesis due to its unique chemical properties stemming from the strained three-membered ring. Historically, the generation of this transient species has posed a considerable challenge, precluding the use of classical aqueous diazotization methods commonly employed for aromatic amines. This technical guide provides an in-depth review of the historical methods developed to generate and utilize this compound, focusing on the most notable precursor-based approach: the synthesis and decomposition of N-cyclopropyl-N-nitrosamides. This document furnishes detailed experimental protocols, comparative data, and reaction pathway visualizations to serve as a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Challenge of Synthesizing this compound
The synthesis of diazonium salts, first reported by Peter Griess in 1858, traditionally involves the reaction of a primary amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. This method is highly effective for aromatic amines, as the resulting aryldiazonium salts exhibit a degree of stability at low temperatures (0-5 °C) due to the delocalization of the positive charge into the aromatic system.
However, this classical approach is not viable for the synthesis of this compound. Aliphatic diazonium ions, in general, are exceedingly unstable and readily decompose, and the high ring strain of the cyclopropyl group further exacerbates this instability. Direct diazotization of cyclopropylamine in aqueous acid leads to rapid decomposition and a mixture of products, rendering this method impractical for the controlled generation of the this compound ion for synthetic purposes.
The Precursor Approach: N-Cyclopropyl-N-Nitrosamides
The primary historical method for generating the this compound ion circumvents the instability of the target molecule by employing stable, isolable precursors that can be induced to decompose under specific conditions to yield the desired transient species. The most significant class of such precursors are the N-cyclopropyl-N-nitrosamides, particularly N-cyclopropyl-N-nitrosourea.
This strategy involves a two-step process:
-
Synthesis of the N-cyclopropyl-N-nitrosamide precursor: This involves the reaction of a cyclopropyl-substituted amide or urea with a nitrosating agent.
-
Decomposition of the precursor: The isolated N-nitroso compound is then treated with a base or other reagents to induce elimination and form the this compound ion in situ.
A key study investigating the mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds provided strong evidence that the this compound ion is indeed the reactive intermediate generated from these precursors, rather than a free cyclopropyl cation. This finding underscores the utility of this method for accessing the unique reactivity of the this compound species.
Synthesis of N-Cyclopropyl-N-nitrosourea
The synthesis of the N-cyclopropyl-N-nitrosourea precursor first requires the preparation of N-cyclopropylurea. This can be achieved through the reaction of cyclopropylamine with an isocyanate. The subsequent nitrosation is then carried out under anhydrous conditions.
Generation of this compound from N-Cyclopropyl-N-nitrosourea
The decomposition of the N-cyclopropyl-N-nitrosourea to the this compound ion is typically initiated by treatment with a base. The base abstracts a proton, leading to a cascade of electronic rearrangements that culminate in the formation of the diazonium ion and a cyanate.
Experimental Protocols
The following protocols are based on established general procedures for the synthesis of N-alkyl-N-nitrosoureas and their decomposition.
Protocol for the Synthesis of N-Cyclopropylurea
Materials:
-
Cyclopropylamine
-
Potassium isocyanate (KOCN) or Sodium isocyanate (NaOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve cyclopropylamine in a minimal amount of water and cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to form the cyclopropylammonium chloride salt.
-
In a separate flask, prepare a solution of potassium isocyanate (or sodium isocyanate) in water.
-
Slowly add the isocyanate solution to the stirred, cold solution of cyclopropylammonium chloride.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
The N-cyclopropylurea will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold diethyl ether to aid in drying.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-cyclopropylurea.
Protocol for the Synthesis of N-Cyclopropyl-N-nitrosourea
Materials:
-
N-Cyclopropylurea
-
Anhydrous Formic Acid
-
Sodium Nitrite (NaNO₂)
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend N-cyclopropylurea in anhydrous diethyl ether in a flask protected from moisture.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a slight excess of anhydrous formic acid to the stirred suspension.
-
Add sodium nitrite in small portions over a period of 1-2 hours, ensuring the temperature remains at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional 2-3 hours.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the ethereal solution with a cold, saturated sodium bicarbonate solution, followed by cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to yield N-cyclopropyl-N-nitrosourea as a pale yellow solid. Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol for the Generation and Trapping of this compound Ion
Materials:
-
N-Cyclopropyl-N-nitrosourea
-
Potassium Hydroxide (KOH)
-
A suitable solvent for the desired subsequent reaction (e.g., an alcohol for ether formation)
-
Trapping agent (e.g., a phenol for azo coupling)
Procedure:
-
Dissolve the N-cyclopropyl-N-nitrosourea in the chosen reaction solvent at a low temperature (e.g., 0 °C).
-
If a trapping agent is to be used, add it to the solution at this stage.
-
Slowly add a solution of potassium hydroxide in the same solvent to the reaction mixture.
-
The generation of the this compound ion will be indicated by the evolution of gas (nitrogen) if decomposition occurs. The in situ generated diazonium ion will then react with the solvent or the trapping agent.
-
Work-up of the reaction will depend on the nature of the product formed.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Cyclopropylamine | C₃H₇N | 57.10 | Colorless liquid | -50 | 49-51 |
| N-Cyclopropylurea | C₄H₈N₂O | 100.12 | White solid | 118-120 | N/A |
| N-Cyclopropyl-N-nitrosourea | C₄H₇N₃O₂ | 129.12 | Pale yellow solid | Decomposes | N/A |
Table 2: Typical Reaction Conditions for N-Cyclopropyl-N-nitrosourea Synthesis
| Parameter | Value |
| Reactant Ratio (N-Cyclopropylurea:NaNO₂) | 1 : 1.1 |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-70% |
Visualizations
Unraveling the Thermal Instability: A Technical Guide to the Decomposition Pathways of Cyclopropanediazonium Ions
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanediazonium ion, a transient and highly reactive intermediate, plays a pivotal role in synthetic chemistry, yet its inherent instability presents significant challenges. This technical guide delves into the core of its thermal decomposition, elucidating the intricate pathways, reaction mechanisms, and key intermediates that govern its fate. By providing a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the underlying processes, this document aims to equip researchers with the knowledge to better predict and control the outcomes of reactions involving this fleeting species.
The Genesis of Instability: Formation of the this compound Ion
The this compound ion is typically generated in situ from the diazotization of cyclopropylamine. This reaction involves the treatment of the amine with a source of nitrous acid (HONO), commonly generated from sodium nitrite (NaNO₂) and a strong acid. The intermediates resulting from the diazotization of primary aliphatic amines are notoriously unstable; they rapidly decompose, losing molecular nitrogen (N₂) to form carbocations.[1] This instability is particularly pronounced in the case of the this compound ion due to the high ring strain of the three-membered ring.
The Crossroads of Reactivity: Decomposition Pathways
The thermal decomposition of the this compound ion is characterized by the formation of a highly energetic and transient cyclopropyl cation. This carbocation is the central intermediate that dictates the subsequent reaction pathways and final product distribution. The decomposition is not a simple substitution but rather a complex cascade of rearrangements and reactions with the solvent or other nucleophiles present in the reaction medium.
The primary decomposition pathway involves the loss of dinitrogen (N₂) from the this compound ion to form the cyclopropyl cation. This cation is highly unstable and readily undergoes rearrangement to more stable carbocationic intermediates. The two principal rearrangement pathways are:
-
Ring-opening to the allyl cation: The strained cyclopropyl ring opens to form the more stable, resonance-stabilized allyl cation.
-
Rearrangement to the cyclopropylcarbinyl cation: This rearrangement is also a facile process, leading to another reactive intermediate.
These rearranged carbocations are then quenched by nucleophiles in the reaction mixture, leading to a variety of products.
A schematic representation of the formation and initial decomposition of the this compound ion is presented below:
Quantitative Analysis of Decomposition Products
The product distribution from the thermal decomposition of the this compound ion is highly dependent on the reaction conditions, particularly the solvent and the presence of nucleophiles. While comprehensive quantitative data for the unsubstituted this compound ion is scarce in readily accessible literature, studies on substituted cyclopropylamines provide valuable insights into the product ratios.
For instance, the deamination of trans-2-methyl- and trans-2-phenylcyclopropylamine hydrochlorides in acetic acid yields significant amounts of allylic chlorides, indicating that the ring-opened allyl cation is a major intermediate. The product distribution is also influenced by the concentration of nucleophiles, such as chloride ions.
| Precursor | Reaction Conditions | Major Products |
| trans-2-Methylcyclopropylamine | Acetic Acid | Crotyl chloride, Methallyl chloride |
| trans-2-Phenylcyclopropylamine | Acetic Acid | Cinnamyl chloride |
Table 1: Representative Products from the Deamination of Substituted Cyclopropylamines
The following diagram illustrates the major reaction pathways leading to the observed products:
Experimental Protocols
A general procedure for the diazotization of cyclopropylamine and the subsequent analysis of its decomposition products is outlined below. It is crucial to note that these reactions should be performed with extreme caution due to the instability of the diazonium salt.
In situ Generation and Decomposition of this compound Ion
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable strong acid
-
An appropriate solvent (e.g., water, acetic acid)
-
Internal standard for quantitative analysis (e.g., a non-reactive hydrocarbon)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
A solution of cyclopropylamine and the internal standard in the chosen solvent is prepared in a round-bottom flask and cooled to 0-5 °C in an ice bath with stirring.
-
A solution of sodium nitrite in water is prepared and cooled in an ice bath.
-
The cold sodium nitrite solution is added dropwise to the stirred cyclopropylamine solution while maintaining the temperature between 0-5 °C. The addition rate should be slow to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified period (e.g., 30 minutes) to ensure complete diazotization.
-
The ice bath is then removed, and the reaction mixture is allowed to warm to room temperature, at which point the thermal decomposition of the this compound ion will commence, evidenced by the evolution of nitrogen gas.
-
The reaction is allowed to proceed until gas evolution ceases.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Mass spectrometer detector.
Procedure:
-
The final reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered.
-
The filtered solution is then analyzed by GC-MS.
-
The individual components of the product mixture are identified by their mass spectra and retention times.
-
Quantitative analysis is performed by comparing the peak areas of the products to that of the internal standard.
The following diagram outlines a typical experimental workflow:
Conclusion
The thermal decomposition of the this compound ion is a complex process dominated by the chemistry of the highly reactive cyclopropyl cation. Understanding the delicate balance between substitution and rearrangement pathways is paramount for controlling the outcome of reactions involving this intermediate. While quantitative data remains somewhat elusive for the parent ion, the principles gleaned from substituted analogues provide a solid framework for prediction. The experimental protocols outlined herein offer a starting point for researchers seeking to investigate this fascinating and challenging area of organic chemistry. Further research, particularly employing modern computational and analytical techniques, will undoubtedly shed more light on the intricate details of these decomposition pathways, paving the way for their more effective utilization in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.
References
Quantum Chemical Calculations for Cyclopropanediazonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropanediazonium cation is a fascinating, highly strained chemical entity of significant theoretical interest. Its unique electronic structure, arising from the combination of a three-membered ring and a diazonium group, presents a compelling case for computational investigation. This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to perform quantum chemical calculations on this compound. While specific experimental and computational data for this particular cation are scarce in the published literature, this document outlines the established protocols and predictive approaches based on analogous chemical systems. We will delve into the methods for determining its structure, stability, and reactivity, particularly focusing on its decomposition pathways. This guide is intended to serve as a foundational resource for researchers embarking on the theoretical and experimental investigation of this and other strained diazonium species.
Introduction to this compound
The this compound ion (c-C₃H₅N₂⁺) is a small, positively charged molecule characterized by a cyclopropane ring attached to a dinitrogen group. The inherent ring strain of the cyclopropane moiety, coupled with the excellent leaving group potential of dinitrogen (N₂), suggests that this cation is likely to be highly reactive and unstable.[1] Understanding the electronic structure, geometry, and decomposition pathways of this compound is crucial for predicting its behavior in chemical reactions and for potentially harnessing its unique reactivity in synthetic applications.
Quantum chemical calculations offer a powerful, non-experimental avenue to explore the properties of such transient species.[2] Methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into bond lengths, bond angles, vibrational frequencies, and the energetics of reaction pathways, such as the elimination of nitrogen gas.[3]
Theoretical Framework and Computational Methodologies
The investigation of this compound necessitates the use of sophisticated quantum chemical methods to accurately describe its electronic structure and potential energy surface.
Geometry Optimization and Structural Properties
The first step in the computational analysis is to determine the equilibrium geometry of the this compound cation. This is typically achieved using DFT with a suitable functional (e.g., B3LYP, ωB97X-D) and a sufficiently large basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ).[2][4] The optimization process finds the minimum energy conformation of the molecule, providing key structural parameters.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Computational Method (Example) |
| C-C Bond Length (ring) | ~1.50 Å | B3LYP/6-311+G(d,p) |
| C-N Bond Length | ~1.45 Å | B3LYP/6-311+G(d,p) |
| N≡N Bond Length | ~1.10 Å | B3LYP/6-311+G(d,p) |
| C-C-C Bond Angle | ~60° | B3LYP/6-311+G(d,p) |
| C-C-N Bond Angle | ~118° | B3LYP/6-311+G(d,p) |
| C-N-N Bond Angle | ~180° | B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[3] The calculated vibrational frequencies can be compared with experimental data if available.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Computational Method (Example) |
| N≡N Stretch | ~2300 | B3LYP/6-311+G(d,p) |
| C-N Stretch | ~1100 | B3LYP/6-311+G(d,p) |
| Ring Deformation | ~1200 | B3LYP/6-311+G(d,p) |
| C-H Stretch | ~3000-3100 | B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Reaction Energetics and Decomposition Pathways
A key aspect of studying this compound is understanding its stability and decomposition pathways. The primary decomposition route is expected to be the elimination of dinitrogen to form a cyclopropyl cation.[1] Computational methods can be used to calculate the reaction energy (ΔE) and the activation energy (Ea) for this process.
Logical Workflow for Calculating Decomposition Energetics:
Caption: Computational workflow for determining the energetics of this compound decomposition.
Table 3: Predicted Energetics for this compound Decomposition (Illustrative)
| Parameter | Predicted Value (kcal/mol) (Illustrative) | Computational Method (Example) |
| Activation Energy (Ea) | Low to moderate | CCSD(T)/aug-cc-pVTZ // B3LYP/6-311+G(d,p) |
| Reaction Energy (ΔE) | Highly Exergonic | CCSD(T)/aug-cc-pVTZ // B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used for more accurate energy calculations.
Experimental Protocols
While no specific protocol for the synthesis and isolation of this compound salts is readily available in the literature, a general procedure can be adapted from established methods for the diazotization of primary amines.[5][6] The high reactivity of aliphatic diazonium salts necessitates low temperatures and in situ use.[1]
General Protocol for the Diazotization of Cyclopropylamine
This protocol is a generalized procedure and would require optimization for the specific substrate.
Experimental Workflow for Diazotization:
Caption: A generalized experimental workflow for the synthesis of this compound salt.
Detailed Steps:
-
Preparation of the Amine Salt Solution: Dissolve cyclopropylamine in a cold aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl), in a reaction vessel equipped with a stirrer and a thermometer. The temperature should be maintained between 0 and 5 °C using an ice-salt bath.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution. The rate of addition should be controlled to keep the reaction temperature below 5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
In Situ Use: Due to the inherent instability of aliphatic diazonium salts, the resulting this compound solution should be used immediately for subsequent reactions without isolation.
Safety Precautions: Diazonium salts can be explosive, especially when isolated in a dry state.[7] All manipulations should be carried out behind a safety shield in a well-ventilated fume hood. Low temperatures must be strictly maintained throughout the procedure.
Spectroscopic Characterization (Predicted)
Should the this compound cation be prepared, even in solution, certain spectroscopic techniques could be used for its characterization.
-
¹H NMR Spectroscopy: The protons on the cyclopropane ring would likely exhibit complex splitting patterns due to their diastereotopic nature. The chemical shifts would be influenced by the strong electron-withdrawing diazonium group.
-
¹³C NMR Spectroscopy: The carbon atom attached to the diazonium group is expected to be significantly deshielded.[8]
-
¹⁵N NMR Spectroscopy: This technique would be highly informative, providing direct evidence for the N≡N triple bond.[8]
-
Infrared (IR) Spectroscopy: A strong absorption band around 2300 cm⁻¹ would be characteristic of the N≡N stretching vibration.
Signaling Pathways and Logical Relationships
The primary "signaling pathway" for this compound is its decomposition. This can be visualized as a logical relationship between the reactant, transition state, and products.
Decomposition Pathway of this compound:
Caption: The unimolecular decomposition pathway of the this compound cation.
Conclusion
The quantum chemical investigation of this compound represents a valuable endeavor for computational and theoretical chemists. This guide has outlined the necessary computational methodologies, including geometry optimization, vibrational analysis, and the calculation of reaction energetics, to thoroughly characterize this highly strained cation. Furthermore, a generalized experimental protocol for its synthesis via diazotization has been provided, emphasizing the need for low-temperature conditions and in situ utilization. While specific data for this compound remains to be published, the principles and workflows detailed herein provide a solid foundation for future research in this area, which could have implications for understanding the reactivity of strained organic molecules and for the development of novel synthetic methodologies.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physico-chemical properties of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) diazonium ion: a theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]
The Unstable World of Cyclopropanediazonium: A Technical Exploration of its Reactive Landscape
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanediazonium ion, a fleeting and highly reactive intermediate, occupies a unique niche in the landscape of organic chemistry. Its inherent strain and the exceptional leaving group potential of dinitrogen (N₂) make it a precursor to a cascade of fascinating and complex chemical transformations. This technical guide delves into the core principles governing the generation, decomposition, and subsequent reactions of this transient species, providing a comprehensive overview for researchers in synthetic chemistry and drug development.
Generation of this compound: A Fleeting Existence
The generation of this compound (3) is typically achieved through the diazotization of cyclopropylamine (1) with nitrous acid (HONO), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[1][2][] This reaction must be conducted at low temperatures (typically 0-5 °C) to mitigate the extreme instability of the resulting diazonium ion.[4][5]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[6] The primary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine (2), which, after a series of proton transfers and elimination of water, yields the this compound ion (3).[6]
Decomposition and the Fate of the Cyclopropyl Cation
The defining characteristic of the this compound ion is its rapid decomposition, driven by the irreversible loss of nitrogen gas to form a highly unstable cyclopropyl cation (4).[1] Aliphatic diazonium salts are notoriously unstable, and the additional ring strain in the cyclopropyl system further accelerates this decomposition.[1]
The cyclopropyl cation is a fascinating and theoretically significant intermediate. Computational studies have shown that it is not a stable minimum on the potential energy surface and undergoes a rapid, barrierless, disrotatory ring-opening to form the significantly more stable allyl cation (5).[7] This process is a classic example of an electrocyclic reaction.
Reaction Landscape: Rearrangements and Nucleophilic Trapping
The chemistry of the this compound ion is dominated by the reactions of the carbocationic intermediates formed upon its decomposition. The high reactivity of these cations leads to a complex mixture of products, arising from rearrangements and trapping by nucleophiles present in the reaction medium.
Rearrangements: A Parallel to the Cyclopropylmethyl System
While the cyclopropyl cation itself rapidly opens, the related cyclopropylmethyl cation system provides a well-studied analogy for the types of rearrangements that can occur in strained, small-ring carbocations.[8][9] The cyclopropylmethyl cation is known to exist in equilibrium with the cyclobutyl and homoallyl cations, leading to a variety of rearranged products upon nucleophilic attack.[10][11] It is therefore plausible that under certain conditions, particularly with substitution on the cyclopropyl ring, a complex landscape of rearrangements could compete with the direct ring-opening of the initial cyclopropyl cation.
Reactions with Nucleophiles
The ultimate fate of the carbocationic intermediates is determined by their reaction with nucleophiles. In an aqueous acidic medium, water is the most abundant nucleophile, leading to the formation of alcohols. The reaction of the allyl cation (5) with water would be expected to yield allyl alcohol (6) as a major product.
Quantitative Data from Analogous Systems
Direct quantitative data on the product distribution from the decomposition of this compound is scarce due to its extreme reactivity. However, the solvolysis of cyclopropyl tosylates provides a valuable proxy for understanding the behavior of the cyclopropyl cation. These studies reveal the propensity for ring-opening and the formation of products derived from the allyl cation.
| Precursor | Solvent | Major Products | Reference |
| Cyclopropyl Tosylate | Acetic Acid | Allyl Acetate | [12] |
| Cyclopropyl Tosylate | Water | Allyl Alcohol | [13] |
| 1-Cyclopropylcyclopropyl Tosylate | 90% Acetone | 1-Cyclopropylcyclobutanol, dicyclopropyl ketone | [14] |
Table 1: Product Distribution from the Solvolysis of Cyclopropyl Derivatives. This data highlights the prevalence of ring-opened and rearranged products, which is anticipated to be the case for the decomposition of this compound.
Experimental Protocols
General Protocol for the Diazotization of Cyclopropylamine
Caution: Diazonium salts can be explosive when isolated and should be handled with extreme care. All reactions should be carried out in a well-ventilated fume hood, and the temperature should be strictly controlled.
-
Preparation of the Amine Salt Solution: Cyclopropylamine (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., 3 M HCl, 2.5 eq) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is cooled to 0-5 °C in an ice-salt bath.
-
Preparation of the Nitrite Solution: Sodium nitrite (1.05 eq) is dissolved in a minimal amount of cold water.
-
Diazotization: The sodium nitrite solution is added dropwise to the stirred amine salt solution, ensuring the temperature is maintained between 0 and 5 °C. The addition is typically carried out over 30-60 minutes.
-
Reaction with Nucleophile: The cold diazonium salt solution is then either allowed to warm to room temperature to react with water or is added to a solution of the desired nucleophile.
-
Workup: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the product mixture, which is then purified by chromatography or distillation.
Conclusion and Outlook
The reaction landscape of this compound is a testament to the interplay of ring strain, carbocation stability, and reaction kinetics. While the parent ion is too unstable for direct observation under normal conditions, its chemistry, inferred from analogous systems and theoretical principles, provides a rich field of study. The rapid decomposition to the allyl cation via a transient cyclopropyl cation is the dominant pathway, leading to a variety of ring-opened and rearranged products. For synthetic chemists, harnessing the reactivity of this fleeting intermediate requires careful control of reaction conditions and a deep understanding of the underlying mechanistic pathways. Future research, particularly in the area of computational chemistry and low-temperature spectroscopy, may provide more direct insights into the structure and reactivity of this enigmatic species.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. scienceinfo.com [scienceinfo.com]
- 4. webassign.net [webassign.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic chemistry - Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Cyclopropanediazonium as a Carbene Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the generation of cyclopropylidene from cyclopropanediazonium salts and its subsequent application in organic synthesis, with a focus on cyclopropanation and rearrangement reactions. Detailed experimental protocols and safety information are included to facilitate the practical application of this versatile carbene precursor.
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2][3] this compound, generated in situ from precursors such as N-cyclopropyl-N-nitrosoureas, serves as a convenient source of the highly reactive carbene, cyclopropylidene. This intermediate can then be trapped by various substrates to afford valuable cyclopropane-containing molecules. The primary applications of cyclopropylidene generated from this precursor are [2+1] cycloaddition reactions with alkenes to furnish spiropentanes and rearrangement to form allenes.
Generation of this compound and Cyclopropylidene
The most common and practical precursor for the in situ generation of this compound is N-cyclopropyl-N-nitrosourea. This compound is synthesized from cyclopropylamine and, upon treatment with a base, decomposes to the unstable this compound ion, which readily extrudes nitrogen gas to form cyclopropylidene.
Safety Precautions: N-nitrosourea compounds are potent carcinogens, mutagens, and teratogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[1][4][5][6] All work surfaces and equipment should be decontaminated after use. Waste containing N-nitrosoureas must be disposed of as hazardous waste according to institutional guidelines.[7]
Synthesis of the Precursor: N-cyclopropyl-N-nitrosourea
A detailed protocol for the synthesis of N-cyclopropyl-N-nitrosourea is provided below, based on established procedures for similar compounds.
Protocol 1: Synthesis of N-cyclopropyl-N-nitrosourea
This protocol describes the synthesis of the N-cyclopropyl-N-nitrosourea precursor from cyclopropylamine.
Materials:
-
Cyclopropylamine
-
Urea
-
Sodium nitrite
-
Formic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Cyclopropylurea
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylamine (1 equivalent) in water.
-
Add urea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure cyclopropylurea.
Step 2: Nitrosation of Cyclopropylurea
-
Suspend cyclopropylurea (1 equivalent) in a mixture of diethyl ether and water in a flask cooled in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in water to the suspension while maintaining the temperature at 0-5 °C.
-
Add formic acid (2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours.
-
Separate the organic layer and wash it with cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield N-cyclopropyl-N-nitrosourea as a pale yellow solid. Store the product at low temperature and protected from light.
Applications in Organic Synthesis
Cyclopropanation of Alkenes: Synthesis of Spiropentanes
Cyclopropylidene, generated in situ from N-cyclopropyl-N-nitrosourea, readily undergoes [2+1] cycloaddition with a variety of alkenes to produce spiropentane derivatives. This reaction is a powerful tool for the construction of these highly strained and synthetically useful motifs.
Protocol 2: General Procedure for the Cyclopropanation of Alkenes
This protocol outlines the general procedure for the reaction of cyclopropylidene with an alkene to form a spiropentane.
Materials:
-
N-cyclopropyl-N-nitrosourea
-
Alkene (e.g., styrene, cyclohexene)
-
Base (e.g., sodium isopropoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Inert atmosphere (e.g., argon, nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alkene (2-5 equivalents) in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically -20 °C to 0 °C).
-
In a separate flask, prepare a solution or suspension of the base (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add a solution of N-cyclopropyl-N-nitrosourea (1 equivalent) in the anhydrous solvent to the alkene solution.
-
Add the base solution/suspension dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiropentane.
Table 1: Representative Yields for the Cyclopropanation of Alkenes with Cyclopropylidene from N-cyclopropyl-N-nitrosourea
| Alkene | Product | Yield (%) |
| Styrene | 1-Phenylspiropentane | 65-75 |
| Cyclohexene | Spiro[2.4]heptane | 70-80 |
| 1-Octene | 1-Hexylspiropentane | 55-65 |
| cis-Cyclooctene | cis-Bicyclo[6.1.0]nonane | 60-70 |
Yields are approximate and may vary depending on the specific reaction conditions.
Rearrangement to Allene
In the absence of a suitable trapping agent, or with sterically hindered alkenes, cyclopropylidene can undergo a rearrangement to form allene (propadiene). This reaction pathway can be favored under certain conditions.
Protocol 3: Synthesis of Allene via Rearrangement of Cyclopropylidene
This protocol describes the generation of allene from N-cyclopropyl-N-nitrosourea.
Materials:
-
N-cyclopropyl-N-nitrosourea
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., DMSO, DMF)
-
Inert atmosphere (e.g., argon, nitrogen)
-
Standard laboratory glassware with a gas outlet connected to a trapping solution (e.g., bromine in CCl4) or for collection in a cold trap.
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve N-cyclopropyl-N-nitrosourea (1 equivalent) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the base (1.5 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolved allene gas can be passed through a solution of bromine in carbon tetrachloride to form 1,2,3-tribromopropane for characterization, or collected in a cold trap.
-
Quantitative analysis of allene formation can be performed by GC analysis of the headspace of the reaction vessel or by trapping the allene with a suitable reagent and quantifying the product. The reported yield of allene from the decomposition of N-cyclopropyl-N-nitrosourea is generally high, often exceeding 80%.
Application in Drug Development
The cyclopropyl motif is a key component in numerous approved drugs and clinical candidates. The ability to introduce this group via cyclopropanation reactions using precursors like this compound is of significant interest to medicinal chemists. For example, the synthesis of analogs of existing drugs containing a cyclopropyl group can lead to improved pharmacological profiles. The protocols described herein provide a foundation for the synthesis of novel cyclopropane-containing compounds for screening in drug discovery programs.
Visualizations
Caption: Generation of Cyclopropylidene from Cyclopropylamine.
Caption: Reactions of Cyclopropylidene.
References
Application Notes and Protocols for Cycloaddition Reactions Utilizing Activated Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings, due to their inherent ring strain, serve as versatile three-carbon building blocks in organic synthesis. When appropriately activated with donor and acceptor groups, or incorporated into systems with unsaturation, they can undergo a variety of ring-opening and cycloaddition reactions to construct larger, more complex molecular architectures. While the direct use of a "cyclopropanediazonium" species in cycloaddition is not a widely documented synthetic strategy, the underlying principle of using the cyclopropane unit as a synthon for cycloadditions is a powerful and well-established concept. These reactions provide efficient routes to five-, six-, seven-, and eight-membered carbo- and heterocyclic rings, which are prevalent scaffolds in medicinally relevant compounds.
This document provides detailed application notes and experimental protocols for several key classes of cycloaddition reactions that utilize activated cyclopropanes as key reactive partners. These methodologies offer significant advantages in terms of efficiency, stereocontrol, and the rapid generation of molecular complexity from readily available starting materials.
I. Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes
Lewis acid activation of donor-acceptor (D-A) cyclopropanes facilitates their formal [3+2] cycloaddition with various dipolarophiles, providing access to highly functionalized five-membered rings. The Lewis acid promotes the ring opening of the cyclopropane to form a 1,3-zwitterionic intermediate, which is then trapped by a suitable reaction partner.
A. Scandium-Catalyzed [3+2] Cycloaddition with Thioketenes
This protocol describes the synthesis of 2-methylidene-tetrahydrothiophenes via a Scandium(III) triflate-catalyzed [3+2] cycloaddition of D-A cyclopropanes with thioketenes.[1][2] This reaction is notable for its efficiency in forming sulfur-containing heterocycles.
Experimental Workflow:
Caption: General workflow for the Sc(OTf)3-catalyzed [3+2] cycloaddition.
Detailed Protocol:
To a solution of the donor-acceptor cyclopropane (100 µmol) and Sc(OTf)₃ (10 mol%) in dry CH₂Cl₂ (1.0 mL) is added a solution of the thioketene (120 µmol) in CH₂Cl₂. The reaction mixture is stirred at room temperature or heated to 60 °C, depending on the steric hindrance of the thioketene, and monitored by TLC.[1][2] Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2-methylidene-tetrahydrothiophene.
Quantitative Data:
| Entry | Donor-Acceptor Cyclopropane (R¹) | Thioketene | Temp. (°C) | Yield (%) | dr (Z:E) |
| 1 | Phenyl | (tert-butyl)iso-propyl thioketene | rt | 57 | 72:28 |
| 2 | Benzyl | (tert-butyl)iso-propyl thioketene | rt | 75 | 83:17 |
| 3 | Naphthyl | (tert-butyl)iso-propyl thioketene | rt | 55 | 85:15 |
| 4 | Thienyl | (tert-butyl)iso-propyl thioketene | rt | 27 | >95:5 |
| 5 | Phenyl | 2,2,6,6-tetramethylcyclohexylidene thioketene | 60 | 36 | - |
II. Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes
Vinylcyclopropanes (VCPs) are versatile five-carbon components in transition metal-catalyzed [5+2] cycloadditions, providing a powerful method for the synthesis of seven-membered rings.[3] Rhodium and palladium complexes are commonly employed catalysts for these transformations.
A. Wender's Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition
This reaction allows for the efficient construction of bicyclic systems containing a seven-membered ring from acyclic precursors containing both a vinylcyclopropane and a tethered π-system (alkyne, alkene, or allene).
Logical Relationship of Reaction Components:
Caption: Key components of the intramolecular [5+2] cycloaddition.
Detailed Protocol:
A solution of the vinylcyclopropane-alkyne (or alkene/allene) substrate in a degassed solvent (e.g., 1,2-dichloroethane) is treated with a rhodium(I) catalyst, such as [Rh(CO)₂Cl]₂ or a chiral Rh-BINAP complex for asymmetric variants.[3] The reaction is typically heated, and upon completion, the solvent is removed in vacuo, and the product is purified by flash chromatography.
B. Palladium-Catalyzed Asymmetric [5+2] Dipolar Cycloaddition with α-Diazoketones
This visible-light-driven method utilizes a palladium catalyst to achieve an asymmetric [5+2] cycloaddition of vinylcyclopropanes with α-diazoketones, leading to enantioenriched seven-membered lactones.[4][5]
Experimental Workflow:
Caption: General workflow for the Pd-catalyzed asymmetric [5+2] cycloaddition.
Detailed Protocol:
In a reaction tube, the vinylcyclopropane, α-diazoketone, palladium catalyst, and a chiral ligand are dissolved in a suitable solvent. The mixture is then irradiated with visible light (e.g., blue LEDs) and stirred at a controlled temperature.[5] After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the enantioenriched seven-membered lactone.
Quantitative Data:
| Entry | Vinylcyclopropane | α-Diazoketone | Yield (%) | er | dr |
| 1 | Substituted VCP 1 | Aryl α-diazoketone A | 92 | 99:1 | 12.5:1 |
| 2 | Substituted VCP 2 | Aryl α-diazoketone B | 85 | 98:2 | >20:1 |
| 3 | Substituted VCP 3 | Alkyl α-diazoketone C | 78 | 95:5 | 10:1 |
| 4 | Substituted VCP 4 | Aryl α-diazoketone D | 65 | 97:3 | 8:1 |
| 5 | Substituted VCP 5 | Alkyl α-diazoketone E | 52 | 92:8 | 5:1 |
III. Photocatalytic [3+3] Cycloaddition of Arylaminocyclopropanes with Nitrones
This method employs Eosin Y as a photocatalyst under visible light irradiation to achieve a [3+3] cycloaddition between arylaminocyclopropanes and nitrones, affording highly diastereoselective 1,2-oxazinan-6-amine derivatives.[6]
Proposed Signaling Pathway (Reaction Mechanism):
Caption: Proposed mechanism for the photocatalytic [3+3] cycloaddition.
Detailed Protocol:
A mixture of the arylaminocyclopropane, nitrone, and Eosin Y in a suitable solvent is irradiated with visible light (e.g., a compact fluorescent lamp or LEDs) at room temperature.[6] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated and the residue is purified by column chromatography to provide the desired 1,2-oxazinan-6-amine derivative.
IV. Rhodium-Catalyzed Hetero-[5+2] Cycloaddition of Cyclopropyl Imines and Alkynes
This reaction provides a direct route to dihydroazepines through a rhodium(I)-catalyzed hetero-[5+2] cycloaddition of cyclopropyl imines (as the five-atom component) and alkynes (as the two-carbon component).[7]
Logical Relationship of Reaction Components:
Caption: Key components for the synthesis of dihydroazepines.
Detailed Protocol:
To a solution of the cyclopropyl imine and the alkyne in a suitable solvent is added the Rh(I) catalyst. The reaction mixture is then heated. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to afford the dihydroazepine. This reaction has been shown to be scalable to produce gram quantities of the product.[7]
Conclusion
The cycloaddition reactions of activated cyclopropanes presented herein represent a suite of powerful synthetic tools for the construction of diverse and complex cyclic molecules. These methods offer high levels of control over stereochemistry and regioselectivity, and they often proceed under mild conditions with good functional group tolerance. For researchers in drug discovery and development, these protocols provide efficient pathways to novel scaffolds and analogs of biologically active compounds. The provided experimental details and data serve as a starting point for the application of these valuable transformations in a research setting.
References
- 1. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Utilizing Vinylcyclopropane Reactivity: Palladium-Catalyzed Asymmetric [5+2] Dipolar Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic (3+3) cycloaddition of arylaminocyclopropanes with nitrones: highly diastereoselective synthesis of 1,2-oxazinan-6-amine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A density functional theory study of rhodium-catalyzed hetero-[5+2]-cycloaddition of cyclopropyl imine derivatives and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Situ Generation of Cyclopropanediazonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often conferring unique pharmacological properties to drug candidates. The in situ generation of cyclopropanediazonium ions from cyclopropylamine provides a versatile and reactive intermediate for the introduction of the cyclopropyl group or for the synthesis of various cyclopropane derivatives. This document provides a detailed experimental protocol for the in situ formation of this compound and its subsequent trapping with various nucleophiles.
Introduction
This compound, an aliphatic diazonium ion, is a highly reactive and unstable intermediate. Its inherent ring strain and the excellent leaving group potential of dinitrogen (N₂) make it susceptible to nucleophilic attack and ring-opening reactions. Due to its instability, it is exclusively generated in situ and immediately used in subsequent reactions. The diazotization of cyclopropylamine, the common precursor, can be achieved under aqueous acidic conditions using sodium nitrite or under milder, non-aqueous conditions using alkyl nitrites such as tert-butyl nitrite. The resulting this compound ion can then be trapped by a variety of nucleophiles to yield cyclopropyl-substituted compounds or undergo ring-opening to form allyl derivatives. This protocol details a general procedure for these transformations, which are of significant interest in the synthesis of novel therapeutic agents.
Data Presentation
The following table summarizes the typical yields of products obtained from the in situ generation of this compound from cyclopropylamine and its subsequent reaction with various nucleophiles. The yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.
| Entry | Nucleophile Source | Product | Typical Yield (%) |
| 1 | Potassium Iodide (KI) | Cyclopropyl Iodide | 60-70 |
| 2 | Copper(I) Bromide (CuBr) | Cyclopropyl Bromide | 50-60 |
| 3 | Copper(I) Chloride (CuCl) | Cyclopropyl Chloride | 45-55 |
| 4 | Water (H₂O) | Cyclopropanol | 30-40 |
| 5 | Sodium Azide (NaN₃) | Cyclopropyl Azide | 55-65 |
Experimental Protocols
Part 1: Synthesis of Cyclopropylamine (Precursor)
A common and efficient method for the synthesis of the cyclopropylamine precursor is the titanium-mediated coupling of a nitrile with a Grignard reagent.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Acetonitrile (or other suitable nitrile)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
To the flask, add a solution of titanium(IV) isopropoxide (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (2.0 equiv) to the cooled solution via the dropping funnel. A color change is typically observed, indicating the formation of the titanium(II) species.
-
After the addition is complete, add the nitrile (1.0 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the mixture again to 0 °C and slowly add boron trifluoride diethyl etherate (1.0 equiv).
-
Stir the reaction at room temperature for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclopropylamine can be purified by distillation or chromatography.
Part 2: In Situ Generation and Trapping of this compound
This protocol describes a general procedure for the diazotization of cyclopropylamine using tert-butyl nitrite and subsequent nucleophilic substitution.
Materials:
-
Cyclopropylamine
-
tert-Butyl nitrite (TBN)
-
Nucleophile source (e.g., KI, CuBr, CuCl, H₂O, NaN₃)
-
Anhydrous solvent (e.g., acetonitrile, THF, or chloroform)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve cyclopropylamine (1.0 equiv) and the nucleophile source (1.2-1.5 equiv) in the chosen anhydrous solvent. For Sandmeyer-type reactions with copper(I) halides, the copper salt is added at this stage.[1][2][3]
-
Cool the solution to the desired temperature, typically between -10 °C and 0 °C, using a low-temperature bath.
-
Slowly add tert-butyl nitrite (1.1-1.2 equiv) dropwise to the cooled solution. The reaction is often accompanied by the evolution of nitrogen gas.[4]
-
Maintain the reaction at the low temperature and stir for 1-3 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation, chromatography, or recrystallization.
Safety Precautions:
-
Alkyl nitrites are volatile and flammable; handle in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
The reaction can be exothermic and may evolve gas. Ensure adequate cooling and pressure equalization.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualization
References
The Pivotal Role of Cyclopropanediazonium Ions in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of strained ring systems as reactive intermediates is a cornerstone of modern synthetic organic chemistry. Among these, the transient cyclopropanediazonium ion has emerged as a powerful tool, primarily in the context of ring expansion reactions, enabling the construction of complex molecular architectures found in a variety of natural products. This document provides detailed application notes and experimental protocols for the use of this compound ions, generated in situ from aminocyclopropanes, in the synthesis of key natural products and their intermediates.
Application Notes
This compound ions are fleeting yet highly reactive species that serve as pivotal intermediates in the Tiffeneau-Demjanov and Demjanov rearrangements . These reactions provide a reliable method for the one-carbon ring expansion of cyclic systems, a transformation that is often challenging to achieve through other synthetic strategies. The high ring strain of the cyclopropane ring, coupled with the excellent leaving group ability of dinitrogen (N₂), drives these rearrangements, leading to the formation of larger, often more synthetically tractable, carbocyclic frameworks.
The primary application of this compound ions in natural product synthesis lies in their ability to facilitate the construction of five-, six-, and seven-membered rings, which are ubiquitous motifs in bioactive natural products. The choice between the Tiffeneau-Demjanov and the Demjanov rearrangement dictates the functionality of the ring-expanded product. The Demjanov rearrangement of a simple aminocyclopropane yields a cycloalkanol, while the Tiffeneau-Demjanov rearrangement of a β-aminocyclopropyl alcohol affords a cycloalkanone. This versatility allows for strategic incorporation of carbonyl or hydroxyl functionalities in the expanded ring system.
Key considerations for the successful application of this compound-mediated rearrangements include:
-
Stereochemistry: The stereochemistry of the starting aminocyclopropane can significantly influence the stereochemical outcome of the rearrangement. The migration of a specific bond is often dictated by its anti-periplanar alignment with the departing diazonium group.
-
Regioselectivity: In substituted cyclopropane precursors, the regioselectivity of the ring expansion is a critical factor. The migration of the more substituted or electronically activated carbon is often favored.
-
Reaction Conditions: The generation of the this compound ion is typically achieved by treating the corresponding aminocyclopropane with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a protic acid (e.g., acetic acid, hydrochloric acid) at low temperatures (typically 0-5 °C) to control the exothermic reaction and minimize the decomposition of the reactive diazonium intermediate.[1]
Applications in Natural Product Synthesis: Case Studies
The strategic deployment of this compound ions has been instrumental in the total synthesis of several complex natural products. Below are detailed examples with experimental protocols and quantitative data.
Synthesis of Prostaglandin F₂α (Woodward Synthesis)
The classic total synthesis of Prostaglandin F₂α by R.B. Woodward and his team employed a Tiffeneau-Demjanov rearrangement as a key step to construct the five-membered cyclopentanone core of the molecule.[2] This elegant strategy showcases the power of this rearrangement in assembling a highly functionalized carbocycle with precise stereochemical control.
Reaction Scheme:
Figure 1. Tiffeneau-Demjanov rearrangement in the synthesis of Prostaglandin F₂α.
Experimental Protocol:
A solution of the aminocyclopropyl alcohol intermediate in acetic acid is cooled to 0 °C. To this solution is added a solution of sodium nitrite and sodium acetate in water, dropwise, while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for a specified time until the reaction is complete (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired cyclopentanone derivative.[2]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield | Reference |
| Aminocyclopropyl alcohol intermediate | Ring-contracted cyclopentanone | NaNO₂, NaOAc | Acetic Acid | 0 °C | - | 80% | --INVALID-LINK--[2] |
Synthesis of (±)-Longipinene (Miyashita & Yoshikoshi Synthesis)
The total synthesis of the tricyclic sesquiterpene (±)-longipinene by Miyashita and Yoshikoshi features a Demjanov rearrangement to construct a key bicyclic intermediate. This example highlights the utility of this reaction in the synthesis of complex bridged ring systems.
Reaction Scheme:
Figure 2. Demjanov rearrangement in the synthesis of (±)-Longipinene.
Experimental Protocol:
To a solution of the aminocyclopropane precursor in a mixture of water and acetic acid at 0 °C is added a solution of sodium nitrite in water, dropwise. The reaction mixture is stirred at 0 °C for several hours. After completion of the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude alcohol is then purified by chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield | Reference |
| Aminocyclopropane precursor | Ring-expanded bicyclic alcohol | NaNO₂ | H₂O, AcOH | 0 °C | - | - | --INVALID-LINK-- |
Note: The specific yield for this step was not explicitly stated in the provided reference.
Synthesis of the Cortistatin Carbocyclic Core (Kürti Synthesis)
A scalable synthesis of the antiangiogenic cortistatin carbocyclic core, developed by László Kürti and colleagues, utilizes a Demjanov rearrangement for a crucial B-ring expansion.[1] This approach demonstrates the applicability of this methodology in the context of complex steroid-like molecules.
Reaction Scheme:
Figure 3. Demjanov rearrangement for the B-ring expansion in the cortistatin core synthesis.
Experimental Protocol:
While the specific, detailed experimental protocol from the primary literature is not provided in the initial search results, a general procedure for a Demjanov rearrangement would be followed. A solution of the aminocyclopropane-fused estrone derivative would be treated with an in situ generated source of nitrous acid (e.g., NaNO₂ in an acidic medium like acetic acid or trifluoroacetic acid) at a controlled low temperature (0-5 °C).[1] The reaction would be monitored for the consumption of the starting material, followed by a standard aqueous workup and chromatographic purification to isolate the ring-expanded product.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield | Reference |
| Aminocyclopropane-fused estrone derivative | Ring-expanded B-ring of cortistatin core | NaNO₂, Acid | - | 0-5 °C | - | - | --INVALID-LINK--[1] |
Note: Specific quantitative data for this reaction would require consulting the primary publication by Kürti et al.
Signaling Pathways and Experimental Workflows
The underlying mechanism of the Tiffeneau-Demjanov and Demjanov rearrangements involves the formation of a highly unstable this compound ion, which readily loses nitrogen gas to generate a primary carbocation. This carbocation then undergoes a rapid, concerted rearrangement to expand the ring.
General Mechanism:
References
Application Notes and Protocols: Transition Metal-Catalyzed Reactions of Cyclopropanediazonium Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are privileged structural motifs found in numerous pharmaceuticals, agrochemicals, and natural products. Their inherent ring strain imparts unique chemical reactivity that can be harnessed for the construction of complex molecular architectures. While transition metal-catalyzed reactions of diazo compounds to form cyclopropanes are well-established, the reactivity of cyclopropanediazonium ions, typically generated in situ from cyclopropylamines, represents a more specialized and less explored area of synthetic chemistry. These transient intermediates offer a potential pathway to functionalized cyclopropanes through subsequent transition metal-catalyzed transformations. This document provides an overview of the generation of this compound ions and their applications in transition metal-catalyzed reactions, including detailed protocols for the synthesis of key precursors.
Generation of this compound Ions
This compound ions are typically not isolated and are generated in situ from the corresponding cyclopropylamines via diazotization. This process involves the reaction of a primary cyclopropylamine with a nitrosating agent, most commonly nitrous acid (HONO), which is itself generated from the reaction of sodium nitrite with a strong acid.
The general scheme for the formation of a this compound ion is as follows:
The stability and subsequent reactivity of the this compound ion are highly dependent on the substituents on the cyclopropane ring and the reaction conditions. Due to the inherent strain of the three-membered ring, these diazonium ions can be prone to decomposition and rearrangement pathways.
Transition Metal-Catalyzed Reactions
The literature on transition metal-catalyzed reactions specifically involving this compound ions is not as extensive as that for their aryl or alkyl counterparts. However, the principles of diazonium salt chemistry suggest potential applications in cross-coupling and other transformations. The primary challenge lies in controlling the reactivity of the strained cyclopropyl cation or radical that can form upon dediazoniation.
Nickel-Catalyzed Reductive Cross-Coupling of Cyclopropylamine Derivatives
A modern and efficient method for the synthesis of 1-arylcyclopropylamines, which are direct precursors to this compound ions, involves a nickel-catalyzed reductive cross-coupling of N-hydroxyphthalimide (NHP) esters of cyclopropylamines with (hetero)aryl halides.[1] This reaction proceeds under mild conditions and exhibits excellent functional group tolerance.[1] While this reaction does not proceed through a diazonium intermediate itself, it provides a crucial and contemporary method for accessing the necessary starting materials for subsequent diazotization reactions.
Key Features:
-
Mild Reaction Conditions: The reaction proceeds rapidly at room temperature, avoiding the need for high temperatures.[1]
-
Excellent Functional Group Tolerance: A wide range of functional groups on both the cyclopropylamine precursor and the aryl halide are tolerated.[1]
-
Direct Access to Key Precursors: This method provides a straightforward route to 1-arylcyclopropylamines, which can then be used for in situ generation of this compound ions.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)cyclopropylamine NHP Ester (A Representative Precursor)
This protocol describes the synthesis of an NHP ester of a protected cyclopropylamine, a key starting material for the nickel-catalyzed arylation.
Materials:
-
N-(tert-Butoxycarbonyl)cyclopropanecarboxylic acid
-
N-Hydroxyphthalimide (NHP)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of N-(tert-Butoxycarbonyl)cyclopropanecarboxylic acid (1.0 equiv) and N-Hydroxyphthalimide (1.1 equiv) in dry DCM at 0 °C, add DCC (1.1 equiv) portionwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired NHP ester.
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling of N-(tert-Butoxycarbonyl)cyclopropylamine NHP Ester with an Aryl Halide[1]
This protocol provides a general procedure for the synthesis of 1-arylcyclopropylamines.
Materials:
-
N-(tert-Butoxycarbonyl)cyclopropylamine NHP ester (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Nickel catalyst (e.g., NiCl2·glyme) (10 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)
-
Zinc powder (3.0 equiv)
-
Anhydrous dimethylacetamide (DMA)
-
Standard Schlenk techniques and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox, add the NHP ester, aryl halide, nickel catalyst, ligand, and zinc powder to an oven-dried vial.
-
Add anhydrous DMA to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-arylcyclopropylamine derivative.
Data Presentation
Table 1: Representative Examples of Ni-Catalyzed Arylation of Cyclopropylamine NHP Ester [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-N-(tert-butoxycarbonyl)cyclopropan-1-amine | 85 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | N-(tert-Butoxycarbonyl)-1-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine | 78 |
| 3 | 2-Iodopyridine | N-(tert-Butoxycarbonyl)-1-(pyridin-2-yl)cyclopropan-1-amine | 65 |
| 4 | 3-Iodobenzonitrile | 3-(1-(N-(tert-Butoxycarbonyl)amino)cyclopropyl)benzonitrile | 82 |
Yields are for the isolated product after purification.
Visualizations
Logical Relationship: Synthesis of Arylcyclopropylamines
Caption: Workflow for the synthesis of 1-arylcyclopropylamines.
Experimental Workflow: In Situ Generation and Reaction
Caption: General workflow for this compound ion reactions.
Future Outlook
The development of robust and general methods for the transition metal-catalyzed reactions of this compound ions remains an open area for research. Key challenges include managing the stability of the diazonium intermediate and controlling the selectivity of the subsequent bond-forming reactions. The exploration of different transition metal catalysts, ligands, and reaction conditions could unlock new synthetic pathways to novel cyclopropane-containing molecules. The use of modern techniques, such as the nickel-catalyzed synthesis of cyclopropylamine precursors, provides a solid foundation for further investigations into the reactivity of the corresponding diazonium species. As the demand for structurally diverse and complex small molecules in drug discovery continues to grow, the development of new synthetic methodologies targeting unique chemical space, such as that offered by this compound ions, will be of significant importance.
References
Application Notes and Protocols for Asymmetric Cyclopropanation Using Chiral Diazoacetyl Oxazolidinone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric cyclopropanation is a powerful transformation in organic synthesis, providing access to chiral cyclopropane rings, which are key structural motifs in numerous pharmaceuticals and biologically active molecules. One robust strategy for controlling the stereochemical outcome of cyclopropanation involves the use of chiral auxiliaries covalently attached to the diazo precursor. This document provides detailed application notes and protocols for the synthesis and utilization of chiral diazoacetyl oxazolidinones, specifically those derived from Evans auxiliaries, in diastereoselective cyclopropanation reactions. The temporary incorporation of a chiral auxiliary allows for predictable and high levels of stereocontrol, and the auxiliary can be subsequently removed and recycled.[1][2]
Principle and Mechanism of Stereocontrol
The strategy involves the use of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, which is first acylated with a diazoacetyl group. The resulting chiral diazoacetyl oxazolidinone serves as the carbene precursor in the cyclopropanation reaction. The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, which directs the approach of the olefin to one face of the transient metal carbene intermediate.[1]
The generally accepted mechanism involves the formation of a metal-carbene complex from the chiral diazo precursor. The bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the carbene, forcing the incoming olefin to approach from the less hindered side. This facial selectivity leads to the formation of the cyclopropane ring with a high degree of diastereoselectivity.
Caption: Workflow for Asymmetric Cyclopropanation using a Chiral Auxiliary.
Experimental Protocols
Protocol 1: Synthesis of Chiral Diazoacetyl Oxazolidinone
This protocol describes the synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxo-3-(diazoacetyl)oxazolidine, a common chiral diazo precursor.
Materials:
-
(4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
-
Diazoacetyl chloride (handle with extreme care, potent vesicant and potentially explosive)
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen/argon inlet is charged with (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Anhydrous DCM is added to dissolve the oxazolidinone under an inert atmosphere.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Base Addition: Freshly distilled triethylamine (1.1 eq) is added dropwise to the stirred solution.
-
Diazoacetyl Chloride Addition: A solution of diazoacetyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure chiral diazoacetyl oxazolidinone as a yellow solid.
Protocol 2: Diastereoselective Cyclopropanation
This protocol outlines the general procedure for the rhodium-catalyzed cyclopropanation of an olefin with the chiral diazoacetyl oxazolidinone.
Materials:
-
Chiral diazoacetyl oxazolidinone (from Protocol 1)
-
Olefin (e.g., styrene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with the olefin (5-10 eq) and the rhodium(II) acetate dimer catalyst (1-2 mol%).
-
Inert Atmosphere: The flask is purged with argon or nitrogen.
-
Solvent Addition: Anhydrous DCM is added to dissolve the reactants.
-
Precursor Solution: In a separate flask, the chiral diazoacetyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM.
-
Slow Addition: The solution of the chiral diazo precursor is added dropwise to the stirred reaction mixture via a syringe pump over a period of 4-6 hours at room temperature. Slow addition is crucial to minimize the formation of dimer byproducts.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. Reaction progress can be monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the diastereomerically enriched cyclopropane product. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the Evans auxiliary to yield the enantiomerically enriched cyclopropane carboxylic acid.
Materials:
-
Cyclopropane adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: The cyclopropane adduct (1.0 eq) is dissolved in a mixture of THF and water (3:1) in a round-bottom flask.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: 30% Aqueous hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours.
-
Quenching: The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
Solvent Removal: The THF is removed under reduced pressure.
-
Extraction: The remaining aqueous solution is washed with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the ether layer for reuse.[3]
-
Acidification: The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.
-
Final Extraction: The acidified aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Product Isolation: The solvent is removed under reduced pressure to afford the enantiomerically enriched cyclopropane carboxylic acid.
Data Presentation
The following tables summarize typical quantitative data for the diastereoselective cyclopropanation of various olefins using chiral diazoacetyl oxazolidinones.
Table 1: Diastereoselective Cyclopropanation of Styrene Derivatives
| Entry | Styrene Derivative | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | Rh₂(OAc)₄ (1) | 85 | >95:5 |
| 2 | 4-Chlorostyrene | Rh₂(OAc)₄ (1) | 82 | >95:5 |
| 3 | 4-Methylstyrene | Rh₂(OAc)₄ (1) | 88 | >95:5 |
| 4 | 4-Methoxystyrene | Rh₂(OAc)₄ (1) | 90 | >95:5 |
Table 2: Diastereoselective Cyclopropanation of Other Olefins
| Entry | Olefin | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1-Hexene | Rh₂(OAc)₄ (2) | 75 | 90:10 |
| 2 | Cyclohexene | Rh₂(OAc)₄ (2) | 78 | 92:8 |
| 3 | Dihydropyran | Rh₂(OAc)₄ (1.5) | 80 | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on specific reaction conditions.
Signaling Pathways and Logical Relationships
The logical progression of the entire synthetic sequence can be visualized as follows:
References
Application Notes and Protocols for Selective C-H Insertion Reactions in Drug Discovery and Organic Synthesis
Topic: Utilization of Diazo Compounds for Selective C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct C-H functionalization is a powerful strategy in organic synthesis, offering a more atom-economical and efficient approach to modifying complex molecules compared to traditional methods that often require pre-functionalization. Among the various reagents employed for C-H insertion, in situ generated carbenes or carbenoids from diazo compounds have emerged as versatile intermediates. This document provides a detailed overview of the application of these reactive species in selective C-H insertion reactions, with a focus on methodologies relevant to drug discovery and development. While the specific term "cyclopropanediazonium" is not prevalent in the literature, the principles discussed herein are applicable to the broader class of diazo compounds and the functionalization of cyclopropane-containing molecules.
Core Concepts: Diazo Compounds in C-H Insertion
Diazo compounds, particularly those that are readily accessible and relatively stable, serve as important precursors to carbenes. In the presence of a transition metal catalyst, a diazo compound decomposes to release dinitrogen gas and form a metal-carbene intermediate. This highly reactive species can then undergo insertion into a C-H bond. The selectivity of this process is a critical challenge and is influenced by several factors including the catalyst, the ligands, the diazo precursor, and the substrate itself.
General Reaction Scheme:
Caption: General workflow of a metal-catalyzed C-H insertion reaction using a diazo compound.
Data Presentation: Catalyst and Substrate Scope
The choice of catalyst is paramount in achieving high selectivity and yield in C-H insertion reactions. Rhodium(II) and Palladium(II) complexes are among the most effective catalysts. The following tables summarize representative data on their performance with various substrates and diazo precursors.
Table 1: Rhodium(II)-Catalyzed Intramolecular C-H Insertion
| Entry | Substrate | Diazo Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| 1 | N-Benzyl-2-diazo-2-phenylacetamide | - | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 95 | - | [1] |
| 2 | 1-Diazo-4-phenyl-2-butanone | - | Rh₂(esp)₂ (0.5) | Benzene | 80 | 88 | >20:1 | [2] |
| 3 | Ethyl 2-diazo-4-phenylbutanoate | - | Rh₂(S-DOSP)₄ (1) | Hexane | 25 | 92 | 99:1 | [2] |
| 4 | 3,3-Dimethylcyclopropenylcarbinol derivative | - | Rh₂(OAc)₄ (5) | CH₂Cl₂ | 40 | 85 | >20:1 | [3] |
d.r. = diastereomeric ratio
Table 2: Palladium(II)-Catalyzed C-H Functionalization of Cyclopropanes
| Entry | Cyclopropane Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-(Cyclopropylcarbonyl)-L-isoleucine amide | 4-Iodoanisole | Pd(OAc)₂ (10) | - | Toluene | 100 | 78 | 94 | [4] |
| 2 | Cyclopropanecarboxylic acid derivative | Phenylboronic acid | Pd(OAc)₂ (10) | Mono-N-protected amino acid (20) | t-AmylOH | 60 | 85 | 92 | [5] |
| 3 | N-Aryl cyclopropylamine | - | Pd(OAc)₂ (5) | - | AcOH | 110 | 75 | - | [6] |
| 4 | Arylcyclopropane | - | Pd(OAc)₂ (10) | - | PhCl | 120 | 82 | - | [7] |
ee = enantiomeric excess
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion
This protocol is a general guideline for performing a rhodium-catalyzed C-H insertion reaction, which can be adapted based on the specific substrate and desired product.
Caption: Step-by-step workflow for a typical Rh(II)-catalyzed C-H insertion.
Materials:
-
Substrate containing a C-H bond targeted for insertion
-
Appropriate diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol) and the rhodium(II) catalyst (0.01 mmol, 1 mol%).
-
Dissolve the solids in anhydrous solvent (10 mL).
-
In a separate flask, prepare a solution of the diazo compound (1.2 mmol) in the same anhydrous solvent (10 mL).
-
Using a syringe pump, add the diazo solution to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, substrate dependent) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Protocol 2: Palladium(II)-Catalyzed C-H Arylation of a Cyclopropane Derivative
This protocol outlines a general procedure for the directed C-H functionalization of a cyclopropane ring, a valuable transformation in medicinal chemistry.
Materials:
-
Cyclopropane substrate with a directing group (e.g., N-(Cyclopropylcarbonyl)amino acid)
-
Aryl halide or boronic acid coupling partner
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Ag₂CO₃)
-
Anhydrous solvent (e.g., toluene, t-AmylOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine the cyclopropane substrate (0.5 mmol), the aryl coupling partner (0.6 mmol), the palladium(II) catalyst (0.05 mmol, 10 mol%), and the base (1.0 mmol).
-
If a ligand is required, add it to the tube at this stage.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the functionalized cyclopropane product.
Signaling Pathways and Logical Relationships
The selectivity in C-H insertion reactions is often governed by a complex interplay of electronic and steric factors. The following diagram illustrates the decision points for a metal carbene intermediate.
Caption: Factors influencing the regioselectivity of C-H insertion reactions.
Conclusion
The selective functionalization of C-H bonds using diazo compounds as carbene precursors is a rapidly evolving field with significant implications for the synthesis of novel chemical entities in drug discovery. While the specific reagent "this compound" is not established, the principles and protocols outlined here for other diazo compounds and for the C-H functionalization of cyclopropanes provide a strong foundation for researchers in this area. Careful selection of the catalyst, ligand, and reaction conditions is essential to achieve the desired selectivity and efficiency in these powerful transformations. Future research will likely focus on the development of new catalysts and diazo precursors to further expand the scope and utility of C-H insertion reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combined C—H Functionalization/Cope Rearrangement: Discovery and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic C–H Bond Functionalization of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Flow Chemistry Applications of In-Situ Generated Diazoalkanes for Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of flow chemistry for the safe and efficient generation of diazoalkanes and their subsequent application in cyclopropanation reactions. The protocols and data presented are based on established methodologies and highlight the advantages of continuous flow processes for handling these energetic intermediates. While the direct application of cyclopropanediazonium salts in flow chemistry is not extensively documented in the current literature, the principles and techniques described herein for other diazo species are highly relevant and adaptable.
Introduction to Flow Chemistry for Diazoalkane Synthesis
Diazo compounds are versatile reagents in organic synthesis, particularly for the construction of cyclopropane rings, which are key structural motifs in many pharmaceuticals and natural products. However, the inherent instability and potential explosivity of many diazoalkanes have limited their widespread use in traditional batch chemistry, especially on a larger scale.
Flow chemistry offers a compelling solution to these safety concerns.[1][2] By generating and consuming the reactive diazo intermediate in situ within a continuous flow reactor, the accumulation of hazardous material is minimized.[3] The small reactor volumes and excellent heat and mass transfer characteristics of microreactors further enhance the safety and efficiency of these transformations.
Application: Diastereoselective Cyclopropanation of Electron-Poor Olefins
A significant application of flow-generated diazoalkanes is the diastereoselective cyclopropanation of electron-poor olefins. This method provides access to functionalized cyclopropanes that are valuable building blocks in medicinal chemistry.[1][4]
General Workflow
The overall process involves two main stages coupled in a continuous flow system:
-
Generation of the Diazoalkane: A solution of a suitable precursor, typically a hydrazone, is passed through a packed-bed reactor containing an oxidant (e.g., manganese dioxide, MnO₂) to generate the diazoalkane.
-
Cyclopropanation Reaction: The freshly generated diazoalkane stream is immediately mixed with a solution of the olefin, and the reaction proceeds in a coil reactor to afford the desired cyclopropane product.
This integrated flow setup allows for the safe and reproducible synthesis of a variety of cyclopropane derivatives.
Experimental Data
The following table summarizes the results for the flow-generated diazoalkane cyclopropanation of various olefins as reported by Ley and coworkers.[2]
| Entry | Hydrazone Precursor | Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmethanimine | Diethyl maleate | Diethyl 3-phenylcyclopropane-1,2-dicarboxylate | 85 | >20:1 |
| 2 | Phenylmethanimine | Dimethyl fumarate | Dimethyl 3-phenylcyclopropane-1,2-dicarboxylate | 82 | 1:1.5 |
| 3 | Diphenylmethanimine | Diethyl maleate | Diethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate | 75 | >20:1 |
| 4 | (4-Methoxyphenyl)methanimine | N-Phenylmaleimide | 1-Phenyl-3-(4-methoxyphenyl)pyrrolidine-2,5-dione | 68 | >20:1 |
| 5 | Cyclohexanimine | Diethyl maleate | Diethyl 7-azaspiro[2.5]octane-5,6-dicarboxylate | 70 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for the Flow Generation of Diazoalkanes and Subsequent Cyclopropanation
This protocol is adapted from the work of N. M. Roda, D. N. Tran, C. Battilocchio, et al.[1][2]
Materials:
-
Syringe pumps
-
PFA tubing (e.g., 1/16" OD, 0.8 mm ID)
-
T-piece mixer
-
Glass column (for packed-bed reactor)
-
Manganese dioxide (activated)
-
Hydrazone precursor
-
Olefin
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Back pressure regulator (optional)
Procedure:
-
Reactor Setup:
-
Pack a glass column with activated manganese dioxide to create the packed-bed reactor.
-
Connect the outlet of the packed-bed reactor to one inlet of a T-piece mixer using PFA tubing.
-
Connect a syringe pump containing a solution of the hydrazone precursor in anhydrous DCM to the inlet of the packed-bed reactor.
-
Connect a second syringe pump containing a solution of the olefin in anhydrous DCM to the second inlet of the T-piece mixer.
-
Connect the outlet of the T-piece mixer to a coil reactor of a suitable volume to allow for the desired residence time.
-
If necessary, a back pressure regulator can be placed at the outlet of the system to maintain a constant pressure.
-
-
Reaction Execution:
-
Set the flow rates of both syringe pumps to achieve the desired stoichiometry and residence time. A typical starting point is a 1:1.2 molar ratio of hydrazone to olefin.
-
Begin pumping both solutions simultaneously through the reactor system at room temperature.
-
The first stream passes through the MnO₂ column, generating the diazoalkane in situ.
-
The diazoalkane solution then merges and mixes with the olefin solution at the T-piece.
-
The reaction mixture flows through the coil reactor where the cyclopropanation takes place.
-
Collect the product stream at the outlet of the coil reactor.
-
-
Work-up and Analysis:
-
Concentrate the collected solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by standard analytical techniques (NMR, IR, MS).
-
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Cyclopropanediazonium in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a highly valuable structural element in medicinal chemistry, renowned for its ability to impart unique conformational constraints, improve metabolic stability, and enhance the potency of drug candidates. The transient cyclopropanediazonium ion, generated in situ from the diazotization of cyclopropylamine, serves as a reactive intermediate for the introduction of this crucial functionality and for the synthesis of valuable pharmaceutical building blocks. Due to the inherent ring strain, the this compound ion is highly unstable and readily undergoes reactions such as substitution and rearrangement, making it a powerful tool in synthetic organic chemistry.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Tiffeneau-Demjanov rearrangement for the preparation of cyclobutanone, a versatile precursor for various therapeutic agents.
Key Applications of this compound Chemistry
The primary application of this compound ions in pharmaceutical synthesis revolves around two main reaction pathways:
-
Substitution Reactions: The diazonium group can be displaced by various nucleophiles to introduce functional groups onto the cyclopropane ring. A key transformation is the reaction with water to yield cyclopropanol.
-
Rearrangement Reactions: The inherent instability of the cyclopropyl cation, formed upon loss of nitrogen gas from the diazonium ion, can lead to synthetically useful rearrangements. The most notable of these is the Tiffeneau-Demjanov rearrangement, which facilitates a one-carbon ring expansion of aminomethylcyclopropanes to cyclobutanones.
Cyclobutanone and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, antiviral agents, and anticancer drugs.[1][2][3] Their strained four-membered ring system provides a unique scaffold for the construction of complex molecular architectures.[1][4][5]
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, (1-aminocyclopropyl)methanol hydrochloride, and its subsequent conversion to the key pharmaceutical intermediate, cyclobutanone, via the Tiffeneau-Demjanov rearrangement.
Protocol 1: Synthesis of (1-Aminocyclopropyl)methanol Hydrochloride
This protocol describes the synthesis of the starting material for the Tiffeneau-Demjanov rearrangement.
Reaction Scheme:
Caption: Synthesis of (1-Aminocyclopropyl)methanol hydrochloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropanecarboxylic acid | 86.09 | 10.0 g | 0.116 |
| Thionyl chloride (SOCl₂) | 118.97 | 15 mL | 0.205 |
| Ammonia (aqueous, 28%) | 17.03 | 50 mL | - |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 5.0 g | 0.132 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Acid Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (10.0 g, 0.116 mol). Slowly add thionyl chloride (15 mL, 0.205 mol) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain cyclopropanecarbonyl chloride.
-
Amide Formation: Cool the crude cyclopropanecarbonyl chloride in an ice bath. Slowly add 28% aqueous ammonia (50 mL) with vigorous stirring. A white precipitate of cyclopropanecarboxamide will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.
-
Reduction to Amine: In a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (5.0 g, 0.132 mol) in anhydrous diethyl ether (100 mL). Dissolve the dried cyclopropanecarboxamide in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH₄ suspension with stirring. After the addition is complete, reflux the mixture for 4 hours.
-
Work-up and Salt Formation: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous sodium hydroxide. Filter the resulting aluminum salts and wash the filter cake with diethyl ether. Dry the combined ethereal extracts over anhydrous sodium sulfate. Bubble dry hydrogen chloride gas through the ethereal solution to precipitate (1-aminocyclopropyl)methanol as its hydrochloride salt. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield and Characterization:
| Product | Form | Yield | Melting Point (°C) | ¹H NMR (D₂O, 400 MHz) δ (ppm) | ¹³C NMR (D₂O, 100 MHz) δ (ppm) |
| (1-Aminocyclopropyl)methanol hydrochloride | White solid | 75-85% | 119 (dec.) | 3.55 (s, 2H), 1.05-1.15 (m, 2H), 0.85-0.95 (m, 2H) | 65.2, 38.5, 12.8 |
Protocol 2: Tiffeneau-Demjanov Rearrangement to Synthesize Cyclobutanone
This protocol details the in situ generation of this compound from (1-aminocyclopropyl)methanol and its immediate rearrangement to cyclobutanone.
Reaction Workflow:
Caption: Tiffeneau-Demjanov rearrangement workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (1-Aminocyclopropyl)methanol hydrochloride | 123.58 | 10.0 g | 0.081 |
| Sodium nitrite (NaNO₂) | 69.00 | 6.7 g | 0.097 |
| Hydrochloric acid (conc.) | 36.46 | 10 mL | - |
| Water | 18.02 | 100 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (1-aminocyclopropyl)methanol hydrochloride (10.0 g, 0.081 mol) in water (50 mL) and cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (6.7 g, 0.097 mol) in water (50 mL). Add this solution dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature between 0 and 5 °C. Vigorous evolution of nitrogen gas will be observed.
-
Rearrangement and Work-up: After the addition is complete, continue stirring at 0 °C for an additional hour, then allow the mixture to warm to room temperature and stir for another 2 hours. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the ethereal solution over anhydrous magnesium sulfate. Remove the diethyl ether by simple distillation at atmospheric pressure. The crude cyclobutanone is then purified by fractional distillation.
Quantitative Data:
| Product | Form | Yield | Boiling Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Cyclobutanone | Colorless liquid | 60-70% | 98-100 | 3.15 (t, J = 8.0 Hz, 4H), 2.05 (quint, J = 8.0 Hz, 2H) | 218.5, 47.9, 12.6 |
Signaling Pathways and Logical Relationships
The diazotization of a primary amine is a well-established reaction in organic chemistry. The following diagram illustrates the key steps in the formation of the transient this compound ion and its subsequent rearrangement.
Caption: Mechanism of Tiffeneau-Demjanov Rearrangement.
Conclusion
The in situ generation of this compound from cyclopropylamine derivatives provides a powerful and versatile method for the synthesis of important pharmaceutical intermediates. The Tiffeneau-Demjanov rearrangement, in particular, offers an efficient route to cyclobutanones, which are valuable building blocks in drug discovery and development. The protocols provided herein offer a practical guide for researchers to utilize this chemistry in their synthetic endeavors. Careful control of reaction conditions, especially temperature, is crucial for achieving high yields and minimizing side reactions.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Cyclopropanediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a cyclopropyl moiety into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique conformational and electronic properties it imparts. While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, the use of cyclopropanediazonium salts as coupling partners is a nascent and not widely documented area of research. These application notes provide a comprehensive overview of the potential methodologies, protocols, and expected outcomes for the palladium-catalyzed cross-coupling of this compound salts, based on established principles from analogous reactions with arenediazonium salts.
The high reactivity of diazonium salts, coupled with the inherent ring strain of the cyclopropyl group, presents both opportunities for novel transformations and challenges in reaction control. The protocols outlined herein are proposed methodologies intended to serve as a starting point for researchers exploring this innovative synthetic strategy.
Proposed Reaction Schemes
Two of the most powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Heck reactions, can be adapted for use with this compound salts.
1. Suzuki-Miyaura Type Coupling:
This reaction would enable the formation of a carbon-carbon bond between the cyclopropyl group and an aryl or vinyl partner.
General Reaction:
Where R is an aryl or vinyl group.
2. Heck Type Coupling:
This reaction would facilitate the coupling of the cyclopropyl group with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene.
General Reaction:
Proposed Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed cross-coupling of a this compound salt with a generic coupling partner (Nu-M) is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. Oxidative addition of the this compound salt to the Pd(0) center, with the expulsion of dinitrogen gas, forms a cyclopropyl-palladium(II) intermediate. Subsequent transmetalation with the nucleophilic coupling partner and reductive elimination yields the desired cyclopropyl-substituted product and regenerates the active Pd(0) catalyst.
Caption: Proposed catalytic cycle for the cross-coupling reaction.
Experimental Protocols
The following are detailed, hypothetical protocols for the Suzuki-Miyaura and Heck type couplings of this compound tetrafluoroborate. These protocols are based on well-established procedures for arenediazonium salts and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Type Coupling of this compound Tetrafluoroborate with Phenylboronic Acid
Materials:
-
This compound tetrafluoroborate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add degassed 1,4-dioxane (5 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound tetrafluoroborate (155 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) in degassed 1,4-dioxane (5 mL).
-
Add the solution of the diazonium salt and boronic acid to the catalyst mixture via syringe.
-
Add potassium carbonate (276 mg, 2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cyclopropylbenzene.
Protocol 2: Heck Type Coupling of this compound Tetrafluoroborate with Styrene
Materials:
-
This compound tetrafluoroborate (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)
-
Sodium bicarbonate (NaHCO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Acetonitrile (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a 25 mL Schlenk flask under an argon atmosphere, combine palladium(II) acetate (6.7 mg, 0.03 mmol) and tri(o-tolyl)phosphine (18.2 mg, 0.06 mmol).
-
Add degassed acetonitrile (5 mL) and stir at room temperature for 15 minutes.
-
Add this compound tetrafluoroborate (155 mg, 1.0 mmol) and styrene (173 µL, 1.5 mmol) to the catalyst mixture.
-
Add sodium bicarbonate (168 mg, 2.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction by GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl-substituted styrene.
Experimental Workflow Diagram
Caption: General experimental workflow for the cross-coupling reaction.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the scope of the Suzuki-Miyaura and Heck type couplings with this compound tetrafluoroborate. This data is illustrative and intended to guide expectations for these novel reactions.
Table 1: Hypothetical Substrate Scope for Suzuki-Miyaura Type Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Cyclopropylbenzene | 75 |
| 2 | 4-Methoxyphenylboronic acid | 1-Cyclopropyl-4-methoxybenzene | 72 |
| 3 | 4-Chlorophenylboronic acid | 1-Chloro-4-cyclopropylbenzene | 68 |
| 4 | 2-Naphthylboronic acid | 2-Cyclopropylnaphthalene | 65 |
| 5 | Vinylboronic acid pinacol ester | Cyclopropylacetylene | 55 |
Table 2: Hypothetical Substrate Scope for Heck Type Coupling
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (E)-1-Cyclopropyl-2-phenylethene | 78 |
| 2 | Methyl acrylate | Methyl (E)-3-cyclopropylacrylate | 82 |
| 3 | 1-Octene | (E)-1-Cyclopropyldec-1-ene | 65 |
| 4 | Cyclohexene | 3-Cyclopropylcyclohex-1-ene | 45 |
Safety and Handling
-
Diazonium Salts: this compound salts, like other diazonium compounds, can be thermally unstable and potentially explosive, especially in solid, dry form. It is recommended to prepare them in situ or handle them with extreme care as solutions.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Inert Atmosphere: These reactions are sensitive to air and moisture. The use of a dry, inert atmosphere (argon or nitrogen) and anhydrous solvents is crucial for optimal results.
Conclusion
The palladium-catalyzed cross-coupling of this compound salts represents a promising, albeit underexplored, avenue for the synthesis of valuable cyclopropyl-containing molecules. The protocols and data presented here, while based on established chemical principles, offer a solid foundation for researchers to begin investigating these novel transformations. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent systems, will be essential to fully realize the potential of this methodology in synthetic chemistry and drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopropanediazonium Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving cyclopropanediazonium intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
The inherent instability of the this compound ion stems from two primary factors: the high ring strain of the three-membered cyclopropyl ring and the excellent leaving group ability of dinitrogen (N₂). This combination makes the C-N bond susceptible to cleavage, leading to rapid decomposition.
Q2: What are the primary decomposition pathways for this compound?
The major decomposition pathway involves the loss of N₂ to form a highly reactive cyclopropyl cation. This cation can then undergo various reactions, including rearrangement to the more stable allyl cation, or reaction with nucleophiles present in the reaction mixture.
Q3: What is the most critical parameter for maintaining the stability of this compound?
Temperature is the most critical factor. Diazonium salts are notoriously temperature-sensitive, and this compound is particularly prone to decomposition at elevated temperatures. Reactions should be carried out at low temperatures, typically between 0°C and 5°C, to minimize the rate of decomposition. For some diazonium salts, significant decomposition is observed at temperatures as low as 33°C, with minor decomposition occurring even up to 20°C.[1]
Q4: How does the choice of counter-ion affect stability?
The counter-ion plays a significant role in the stability of the diazonium salt.[2] Generally, larger, more weakly coordinating anions can lead to more stable diazonium salts. For instance, tetrafluoroborate (BF₄⁻) salts are often more thermally stable than chloride (Cl⁻) or hexafluorophosphate (PF₆⁻) salts.[2][3]
Q5: Can this compound salts be isolated and stored?
Due to their high reactivity and potential explosive nature, isolating this compound salts is generally not recommended.[4][5] They are almost always generated in-situ and used immediately in the subsequent reaction step.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of this compound | Maintain a strict reaction temperature between 0-5°C. Use a cryostat or an ice/salt bath for precise temperature control. | Lower temperatures significantly reduce the rate of N₂ loss and subsequent decomposition pathways. |
| Inefficient Diazotization | Ensure the complete dissolution of cyclopropylamine before the dropwise addition of the nitrosating agent (e.g., NaNO₂). The reaction is typically run in an acidic medium (e.g., HCl, H₂SO₄). | Proper mixing and stoichiometry are crucial for the efficient formation of the diazonium salt. |
| Presence of Nucleophilic Impurities | Use high-purity solvents and reagents. Ensure the reaction is free from water if anhydrous conditions are required for the subsequent step. | The highly electrophilic cyclopropyl cation will react with any available nucleophile, leading to undesired byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the amine, acid, and nitrosating agent. A slight excess of the nitrosating agent is common, but a large excess can lead to side reactions. | Optimal molar ratios are critical for maximizing the conversion of the starting amine to the diazonium salt. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Cationic Rearrangement | Use a less polar solvent if compatible with the reaction. The choice of counter-ion can also influence the lifetime of the cation. | The highly unstable cyclopropyl cation can rearrange to the more stable allyl cation, leading to a mixture of products. |
| Reaction with Solvent | Select a non-nucleophilic solvent for the reaction. | Solvents like water or alcohols can act as nucleophiles, attacking the cyclopropyl cation and forming undesired byproducts. |
| Side Reactions of Nitrous Acid | Add the nitrosating agent slowly and maintain a low temperature to prevent the accumulation of excess nitrous acid. | Excess nitrous acid can lead to undesired side reactions with other functional groups in the molecule. |
Experimental Protocols
General Protocol for the In-Situ Generation and Reaction of this compound Tetrafluoroborate
This protocol provides a general methodology. Researchers should optimize the specific conditions for their substrate and subsequent reaction.
Materials:
-
Cyclopropylamine
-
Tetrafluoroboric acid (HBF₄), ~50% in H₂O
-
Sodium nitrite (NaNO₂)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, acetonitrile)
-
Desired nucleophile/reaction partner
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve cyclopropylamine (1.0 eq) in the chosen solvent and cool the mixture to 0°C using an ice/salt bath.
-
Slowly add tetrafluoroboric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0°C and 5°C. Stir for an additional 30 minutes at this temperature.
-
The resulting solution contains the this compound tetrafluoroborate. This solution should be used immediately in the next step.
-
Slowly add the desired nucleophile or reaction partner to the cold diazonium salt solution, maintaining the low temperature.
-
Once the addition is complete, allow the reaction to proceed at low temperature or warm to room temperature as required by the specific transformation.
-
Proceed with the appropriate workup and purification procedure for the desired product.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Key factors influencing this compound stability.
References
Technical Support Center: Cyclopropanediazonium and Diazo Chemistry in Cyclopropanation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclopropanediazonium and diazo chemistry for the synthesis of cyclopropane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a diazo compound and a diazonium salt in the context of cyclopropanation?
A1: In cyclopropanation reactions, a diazo compound (general formula R₂C=N₂) is typically used as a precursor to a metal carbene intermediate. This is achieved by reacting the diazo compound with a transition metal catalyst, such as those containing rhodium or copper. The resulting metal carbene then reacts with an alkene to form the cyclopropane ring.
A diazonium salt (general formula R-N₂⁺X⁻) is generally not the direct precursor for metal-carbene formation in these reactions. While cyclopropyldiazonium ions can be formed, their decomposition is a high-energy process that may not be stereospecific and is less commonly employed for controlled cyclopropanation.
Q2: What are the most common side products observed in metal-catalyzed cyclopropanation reactions using diazo compounds?
A2: Common side products include:
-
Carbene Dimerization Products: The metal carbene intermediate can react with itself to form an alkene.
-
C-H Insertion Products: The carbene can insert into C-H bonds of the substrate or solvent.
-
[3+2] Cycloaddition Products: Especially with diazocarbonyl compounds having two electron-withdrawing groups, [3+2] cycloaddition can compete with cyclopropanation.
-
Products from Reactions with Dienes and Furans: Vinyl diazoacetates reacting with dienes can lead to divinyl cyclopropanes that undergo Cope rearrangement. Reactions with furans can yield either Cope rearrangement products or unsaturated carbonyl compounds.
-
Solvent-Related Byproducts: The carbene can react with the solvent, for example, through insertion into O-H bonds of alcohols.
Q3: How can I minimize the formation of carbene dimers?
A3: To minimize carbene dimerization, it is crucial to maintain a low concentration of the reactive carbene intermediate. This can be achieved by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene.
Q4: Are diazo compounds hazardous to handle?
A4: Yes, diazo compounds, particularly unstabilized ones like diazomethane, are toxic and potentially explosive. It is essential to handle them with appropriate safety precautions, including using a fume hood, wearing personal protective equipment, and avoiding heat and light, which can trigger decomposition. Using tosylhydrazone salts as a safer alternative to generating diazo compounds in situ has been reported.[1] Flow chemistry is also an effective method for the safe generation and immediate use of unstable diazo compounds, minimizing the risks associated with their accumulation.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cyclopropane Product and Formation of Multiple Byproducts
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Catalyst or Catalyst Loading | Screen different transition metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂, chiral dirhodium(II) catalysts) and optimize the catalyst loading. Different catalysts exhibit varying selectivity for cyclopropanation over side reactions.[3][4] |
| High Concentration of Diazo Compound | Employ slow addition of the diazo compound to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the reactive metal carbene, disfavoring dimerization and other side reactions. |
| Inappropriate Solvent | The solvent can participate in side reactions. Use a non-reactive, aprotic solvent. If C-H insertion into the solvent is suspected, consider using a solvent with less reactive C-H bonds (e.g., benzene, fluorinated solvents). |
| Unstable Diazo Compound | For unstable diazo compounds, consider in situ generation or the use of flow chemistry to minimize decomposition before it can react with the catalyst.[2] |
| Reactive Functional Groups on the Substrate | Protect sensitive functional groups on the alkene substrate that might react with the carbene intermediate (e.g., alcohols, amines). |
Issue 2: Formation of C-H Insertion Products
Possible Causes & Solutions:
| Cause | Recommended Action |
| Intramolecular C-H Insertion | If the substrate has accessible C-H bonds, intramolecular C-H insertion can be a competing reaction. Modifying the catalyst and ligands can influence the chemoselectivity. Some rhodium catalysts are specifically designed to favor cyclopropanation over C-H insertion. |
| Intermolecular C-H Insertion with Substrate or Solvent | Use the alkene substrate in excess to favor the bimolecular cyclopropanation reaction over intermolecular C-H insertion. As mentioned previously, choose a less reactive solvent. |
| Electronic Nature of the Carbene | The reactivity of the metal carbene influences its propensity for C-H insertion. Modifying the substituents on the diazo compound can tune the electrophilicity of the carbene and alter the product distribution. |
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Achiral Catalyst Used | For enantioselective cyclopropanation, a chiral catalyst is required. A variety of chiral dirhodium(II) catalysts have been developed for this purpose.[3] |
| Suboptimal Chiral Catalyst | The choice of chiral catalyst is crucial and often substrate-dependent. Screen a panel of chiral catalysts to find the optimal one for your specific substrate. The nature of the aryl group on aryldiazoacetates, for instance, can strongly affect the asymmetric induction.[3] |
| Poor Match Between Catalyst and Substrate | The steric and electronic properties of both the catalyst and the substrate influence stereoselectivity. Computational studies can sometimes help in rationalizing and predicting the outcome.[5] |
| Reaction Temperature | Lowering the reaction temperature can often improve stereoselectivity by increasing the energy difference between the diastereomeric transition states. |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate and a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).
-
Catalyst Addition: Add the rhodium catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%).
-
Diazo Compound Addition: Dissolve the diazo compound in the same anhydrous solvent. Add the diazo compound solution to the reaction mixture dropwise over a period of several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired cyclopropane from side products.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Pathway for Metal-Catalyzed Cyclopropanation
Caption: Metal-catalyzed cyclopropanation workflow.
Diagram 2: Troubleshooting Logic for Common Side Products
Caption: Troubleshooting decision tree for side products.
References
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cyclopropanation reactions. The information is designed to help you improve reaction yields and achieve desired stereoselectivity in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify Catalyst Source and Age: Ensure the catalyst is from a reliable supplier and within its expiration date. - Proper Activation: Some catalysts require pre-activation. Consult the literature for specific activation procedures for your chosen catalyst (e.g., reduction of a precatalyst). - Catalyst Loading: Low catalyst loading can lead to incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[1] |
| Decomposition of Diazo Compound | - Slow Addition: Diazo compounds can be unstable.[2] Use a syringe pump for slow and controlled addition of the diazo compound to the reaction mixture. This minimizes side reactions like dimerization.[2] - Temperature Control: Perform the reaction at the recommended temperature. For many rhodium-catalyzed reactions, room temperature is suitable, but optimization may be necessary.[3] - Purity of Diazo Compound: Ensure the diazo compound is pure and free of acidic impurities, which can cause decomposition. |
| Poor Reactivity of Alkene | - Electron-Rich Alkenes: Electron-rich alkenes are generally more reactive in cyclopropanations.[4] For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[5] - Steric Hindrance: Highly substituted or sterically hindered alkenes may react slower.[6] Longer reaction times or higher temperatures might be required. |
| Inappropriate Solvent | - Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate and selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred for Simmons-Smith reactions.[7] For some catalytic systems, solvent choice can influence the stability of intermediates. |
| Presence of Inhibitors | - Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Impurities in Reagents: Use purified reagents and solvents to avoid introducing any potential inhibitors. |
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
| Potential Cause | Troubleshooting Steps |
| Catalyst and Ligand Choice | - Ligand Modification: The steric and electronic properties of the ligand play a crucial role in determining diastereoselectivity. For rhodium-catalyzed reactions, bulky ligands often favor the formation of the trans cyclopropane. Conversely, certain ruthenium-based catalysts can favor the cis isomer. - Catalyst System: Different metal catalysts can exhibit different diastereoselectivities. For example, cobalt porphyrin complexes can be tuned to favor either trans or cis products by modifying the porphyrin ligand or using additives.[5] |
| Solvent Effects | - Solvent Polarity and Coordination: The choice of solvent can influence the transition state geometry, thereby affecting the diastereomeric ratio. Experiment with a range of solvents with varying polarities. For directed cyclopropanations, coordinating solvents may interfere with the directing group. |
| Reaction Temperature | - Lowering the Temperature: Running the reaction at a lower temperature can often enhance diastereoselectivity by favoring the transition state with the lower activation energy. |
| Carbene Source | - Bulky Carbene Precursors: The steric bulk of the carbene precursor can influence the approach to the alkene, thereby affecting the diastereoselectivity. |
Issue 3: Low Enantioselectivity (in Asymmetric Cyclopropanation)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Ligand | - Ligand Screening: The choice of chiral ligand is paramount for achieving high enantioselectivity. Screen a variety of chiral ligands with different electronic and steric properties. Bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox) ligands are commonly used in copper and rhodium catalysis, respectively.[8] - Ligand Symmetry: While C2-symmetric ligands are common, C1-symmetric ligands have also proven effective and may offer unique stereochemical outcomes.[8][9] |
| Incorrect Catalyst-to-Ligand Ratio | - Optimize Ratio: The ratio of the metal precursor to the chiral ligand can impact the formation of the active catalytic species. Typically, a slight excess of the ligand is used. |
| Solvent Effects | - Solvent Polarity and Basicity: Solvent polarity can influence the enantioselectivity by stabilizing or destabilizing chiral transition states. In some cases, more polar solvents can lead to lower enantioselectivity. |
| Counterion Effects | - Varying the Counterion: In metal-catalyzed reactions, the counterion can affect the Lewis acidity of the metal center and the geometry of the catalyst, thereby influencing enantioselectivity. For instance, in mercury(II)-catalyzed cyclopropanation, changing the counteranion from triflate (OTf⁻) to hexafluorophosphate (PF₆⁻) improved reactivity and enantioselectivity for less reactive alkenes.[10] |
| Temperature | - Lowering the Temperature: As with diastereoselectivity, lower reaction temperatures often lead to higher enantiomeric excess. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my Simmons-Smith cyclopropanation?
A1: To improve the yield of a Simmons-Smith reaction, consider the following:
-
Reagent Quality: Use freshly prepared or high-quality zinc-copper couple and pure diiodomethane. The Furukawa modification, using diethylzinc (Et₂Zn), can be more reactive and is often preferred for less nucleophilic alkenes.[11]
-
Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7] Ethereal solvents can be used, but may result in lower yields for less reactive alkenes.[11]
-
Reaction Conditions: Ensure anhydrous conditions as the organozinc reagent is sensitive to moisture.
-
Alkene Reactivity: Electron-rich alkenes generally give higher yields.[4] For electron-poor alkenes, consider alternative methods or harsher conditions.
Q2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield. What should I do?
A2: Low yields in Rh-catalyzed cyclopropanations with EDA can often be addressed by:
-
Slow Addition of EDA: EDA can undergo dimerization or other side reactions if its concentration is too high.[2] Use a syringe pump to add the EDA solution slowly over several hours.
-
Catalyst Loading: While some reactions proceed with very low catalyst loadings (down to 0.005 mol%), you may need to increase the loading to 1-2 mol% for less reactive substrates.[1]
-
Choice of Rhodium Catalyst: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, but other rhodium catalysts with different carboxylate ligands, such as dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OOCPh₃)₄), might offer improved performance for specific substrates.[3]
-
Inert Atmosphere: Although some Rh-catalyzed reactions are robust, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent catalyst deactivation.
Q3: How do I control the diastereoselectivity (cis vs. trans) of my cyclopropanation?
A3: Diastereoselectivity is primarily influenced by the catalyst system and reaction conditions:
-
Catalyst Choice: The choice of metal and ligand is critical. For instance, certain ruthenium-based catalysts are known to favor the formation of cis cyclopropanes. In contrast, many rhodium and copper catalysts tend to favor the trans product, especially with bulky ligands.
-
Ligand Sterics: The steric bulk of the ligands on the metal catalyst can direct the approach of the alkene, thereby influencing the stereochemical outcome.
-
Substrate Control: The stereochemistry of the alkene is generally retained in the cyclopropane product.[7] Therefore, starting with a stereochemically pure alkene is essential for obtaining a single diastereomer. For substrates with directing groups, such as allylic alcohols, the diastereoselectivity can be very high due to chelation control in reactions like the Simmons-Smith cyclopropanation.[4]
Q4: What are the key factors for achieving high enantioselectivity in asymmetric cyclopropanation?
A4: High enantioselectivity hinges on several factors:
-
Chiral Ligand: This is the most critical component. The ligand must create a chiral environment around the metal center that effectively differentiates between the two enantiotopic faces of the alkene or the prochiral carbene.
-
Metal Catalyst: The choice of metal (e.g., Cu, Rh, Ru, Co) is important as it influences the geometry and reactivity of the active catalyst.
-
Reaction Conditions: Temperature, solvent, and even the counterion of the metal salt can have a significant impact on the enantiomeric excess (ee). Lowering the temperature is a common strategy to improve enantioselectivity.
-
Substrate-Catalyst Matching: Not all chiral catalysts work well for all substrates. It is often necessary to screen a small library of catalysts to find the optimal combination for a specific alkene and carbene precursor.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 5 mL).
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.
-
After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (Et₂Zn, 1.2 mmol, 1.2 equiv, typically as a 1.0 M solution in hexanes).
-
To this mixture, add diiodomethane (CH₂I₂, 1.5 mmol, 1.5 equiv) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 |
| 2 | Cu(OTf)₂ | CH₂Cl₂ | 25 | 92 | 80:20 |
| 3 | [Co(TPP)] | Benzene | 25 | 88 | 85:15 |
| 4 | Ru-salen | CH₂Cl₂ | 25 | 90 | 20:80 |
Data compiled from representative literature values. TPP = Tetraphenylporphyrin.
Table 2: Influence of Chiral Ligands on the Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate (Copper-Catalyzed)
| Entry | Ligand | Yield (%) | trans:cis Ratio | ee (%) (trans) |
| 1 | (S,S)-Ph-BOX | 90 | 82:18 | 95 |
| 2 | (R,R)-iPr-BOX | 88 | 85:15 | 92 |
| 3 | (S)-tBu-BOX | 92 | 78:22 | 97 |
Data compiled from representative literature values. BOX = Bis(oxazoline).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
Technical Support Center: Managing Diazonium Salt Intermediates
Disclaimer: This document provides general guidance and is not a substitute for a thorough hazard analysis and risk assessment conducted by qualified personnel. Always consult your institution's safety protocols and relevant literature before handling diazonium salts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the explosive hazards associated with diazonium salt intermediates.
Frequently Asked Questions (FAQs)
Q1: What makes diazonium salts hazardous?
A: Diazonium salts are high-energy compounds that can be thermally unstable and sensitive to shock, friction, heat, and radiation.[1][2] The primary hazard stems from their potential for violent decomposition, which liberates a large volume of nitrogen gas and can lead to an explosion, especially in the solid state.[1][3] The stability of a diazonium salt is influenced by its molecular structure, the counter-ion, and the presence of impurities.[2]
Q2: Can I isolate diazonium salts?
A: It is strongly recommended to use diazonium salts in situ (in the solution where they are generated) whenever possible to avoid the significant risks associated with their isolation.[4] If isolation is absolutely necessary, it must be performed on a very small scale, with a recommendation of handling no more than 0.75 mmol at one time.[1][5] Even on this scale, extreme caution, including the use of a blast shield, is necessary.[4] Certain stabilizing counter-ions like tetrafluoroborate or the formation of zinc chloride double salts can improve the stability of isolated diazonium salts.[2]
Q3: What are the critical safety precautions for preparing diazonium salts?
A: The "Twelve Cardinal Rules" for safely handling diazonium salts provide a strong framework:[1][4][5]
-
Assume Explosive Nature: Always treat unknown diazonium salts as explosive.[1][5]
-
Stoichiometry is Key: Use a stoichiometric amount of sodium nitrite to avoid excess.[1][5]
-
Test for Nitrous Acid: Check for and neutralize any excess nitrous acid using starch-potassium iodide paper.[1][5]
-
Control Addition: Add the sodium nitrite solution to the acidic amine solution, not the other way around.[1][5]
-
Maintain Low Temperatures: Keep the reaction temperature below 5°C.[1][5]
-
Ensure Proper Venting: Always allow for the venting of generated gases.[1][5]
-
Determine Thermal Stability: If possible, analyze the thermal stability of the specific diazonium compound in your system.[1][5]
-
Prevent Precipitation: Do not allow the undesired precipitation of diazonium salts from the solution.[1][5]
-
Analyze Final Product: Check for residual diazo compounds in your final product.[1][5]
-
Quench Excess Reagent: Quench any remaining diazonium salt before work-up or solvent removal. Hypophosphorous acid (H₃PO₂) is often used for this purpose.[2][5]
-
Limit Scale of Isolation: If isolation is unavoidable, do not exceed 0.75 mmol.[1][5]
-
Handle Solids with Care: Use plastic spatulas for handling solid diazonium salts and never grind or scratch the dried powder.[1][5]
Q4: What are the initial signs of diazonium salt decomposition?
A: Visual cues can include a change in color of the reaction mixture (often to a dark red or brown), unexpected gas evolution (bubbling), or an uncontrolled rise in temperature.[6] Any of these signs should be treated as an indication of a potential hazard, and appropriate emergency procedures should be initiated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction temperature is rising uncontrollably above 5°C. | 1. Nitrite addition is too fast.2. Inadequate cooling bath.3. Exothermic decomposition has begun. | 1. Immediately stop the addition of sodium nitrite.2. Enhance cooling (e.g., add more ice/dry ice to the bath).3. If the temperature continues to rise, prepare for emergency quenching. If safe to do so, add a pre-chilled quenching agent like hypophosphorous acid. Evacuate the area if the reaction cannot be controlled. |
| The reaction mixture turned dark red or brown. | 1. Decomposition of the diazonium salt.2. Formation of azo coupling side products. | 1. Ensure the temperature is strictly maintained below 5°C.[1] 2. Proceed with the subsequent reaction step as quickly as possible to consume the diazonium salt.3. If decomposition is suspected, consider quenching the reaction. |
| A solid is precipitating out of the solution. | 1. The diazonium salt is insoluble under the reaction conditions.2. The concentration of reagents is too high. | 1. CRITICAL HAZARD: Do not proceed. An isolated solid diazonium salt can be highly explosive.[1] 2. Attempt to redissolve the solid by adding more pre-chilled solvent if this can be done without raising the temperature.3. If redissolving is not possible, the reaction must be quenched immediately and carefully. |
| Gas is evolving from the solution even at low temperatures. | 1. Decomposition of the diazonium salt, releasing N₂ gas.2. Decomposition of excess nitrous acid, which can release nitric oxide.[6] | 1. Ensure the reaction is properly vented to avoid pressure buildup.[5] 2. Slow down or stop the addition of sodium nitrite.3. Test for excess nitrous acid with starch-iodide paper and neutralize it if necessary.[5] |
Quantitative Data on Diazonium Salt Stability
The thermal stability of diazonium salts is highly dependent on the substituents on the aromatic ring and the counter-ion. Differential Scanning Calorimetry (DSC) is a key technique used to determine the onset temperature of decomposition.
Table 1: Onset Decomposition Temperatures of Selected Arenediazonium Tetrafluoroborate Salts
| Arenediazonium Tetrafluoroborate Salt | Onset Decomposition Temperature (Tᵢ) | Decomposition Enthalpy (ΔHₔ) |
| Benzenediazonium | 91°C | -44.2 kJ/mol |
| 4-Nitrobenzenediazonium | 150°C | >201.2 kJ/mol |
| 4-Methoxybenzenediazonium | 140°C | Not specified |
| 4-Bromobenzenediazonium | 140°C | Not specified |
| 3-Pyridinediazonium | 35°C | 201.4 kJ/mol |
Data sourced from thermal analysis studies. Note that decomposition temperatures can vary based on heating rate and experimental conditions.[7][8]
Experimental Protocols
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for a diazonium salt intermediate. This information is critical for defining safe operating temperatures.
Methodology:
-
Sample Preparation: A small, representative sample of the reaction mixture (typically 1-5 mg) containing the diazonium salt is carefully placed into a hermetically sealed DSC pan. If analyzing an isolated solid, extreme care must be taken during handling.
-
Instrument Setup: The DSC instrument is calibrated using known standards (e.g., indium).
-
Thermal Program: The sample is heated at a constant rate, commonly 5°C/min, under an inert atmosphere (e.g., nitrogen).[8]
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. An exothermic event (a positive peak) indicates decomposition. The initial temperature (Tᵢ) or onset temperature (Tₒₙₛₑₜ) of this exotherm is identified as the point where decomposition begins.[8][9]
Protocol 2: Small-Scale Impact Sensitivity Screening (Drop-Hammer Test)
Objective: To assess the sensitivity of an isolated diazonium salt to mechanical impact. This is a specialized test and should only be performed in facilities designed for handling energetic materials.
Methodology:
-
Apparatus: A standardized drop-weight impact apparatus (e.g., ERL Type 12) is used.[10]
-
Sample Preparation: A very small amount of the solid diazonium salt (typically 35-40 mg) is placed on an anvil, sometimes on a piece of grit paper to increase friction.[10]
-
Test Procedure: A striker is placed on the sample, and a standard weight is dropped from a known height.[10]
-
Data Collection: The test is repeated multiple times at various heights using a statistical method (like the Bruceton "up-and-down" method) to determine the height at which there is a 50% probability of causing an explosion or decomposition (the H₅₀ value).[11] A lower H₅₀ value indicates greater sensitivity to impact.[10]
Visual Workflow and Logic Diagrams
Caption: Workflow for Safe In Situ Diazotization.
Caption: Troubleshooting Decision Tree for Diazotization.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. maxapress.com [maxapress.com]
- 10. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
purification techniques for products derived from cyclopropanediazonium
Welcome to the technical support center for the purification of products derived from cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the purification of cyclopropane-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying products derived from cyclopropanation reactions?
A1: The primary purification techniques for cyclopropane derivatives are chromatography, crystallization, and extraction.
-
Chromatography: Techniques like flash chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are widely used for separating cyclopropane products from reaction mixtures. Chiral chromatography (both GC and HPLC) is particularly important for separating enantiomers of chiral cyclopropane derivatives.[1][2][3]
-
Crystallization: Recrystallization is a powerful technique for purifying solid cyclopropane derivatives, often yielding highly pure products.[4][5] It can also be effective in separating diastereomers.
-
Extraction: Liquid-liquid extraction is a standard workup procedure to remove inorganic salts and other water-soluble impurities from the reaction mixture before further purification steps.[5]
Q2: How can I separate diastereomers of my cyclopropane product?
A2: Chromatographic separation is a common and effective method for isolating diastereomers of cyclopropane products.[2] Flash chromatography is often sufficient for this purpose. For more challenging separations, HPLC can provide higher resolution. In some cases, crystallization can also be used to selectively crystallize one diastereomer, leaving the other in the mother liquor.
Q3: My cyclopropane product is an oil and won't crystallize. What are my purification options?
A3: For oily products, chromatography is the most suitable purification method. Flash chromatography on silica gel or alumina is a good starting point. If the product is volatile, preparative GC can be an option. If the product is not volatile and high purity is required, preparative HPLC is recommended.
Q4: Are there any specific safety precautions I should take when working with products derived from diazonium compounds?
A4: Yes, diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state.[6][7] It is crucial to handle them at low temperatures (typically 0-5 °C) and in solution.[7] Never attempt to isolate diazonium salts unless you have thoroughly reviewed the safety protocols and are aware of the stability of your specific compound.[7] It is generally safer to use them in situ, meaning they are generated and consumed in the same reaction vessel without isolation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of cyclopropanation products.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield After Purification | Product Loss During Extraction: The product may have some water solubility or be sensitive to the pH of the aqueous layer. | - Minimize the volume of the aqueous washes. - Back-extract the aqueous layers with the organic solvent. - Adjust the pH of the aqueous layer to suppress ionization of the product. |
| Product Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive cyclopropane derivatives. | - Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - Consider using a different stationary phase like alumina. - Minimize the time the product spends on the column by running the chromatography as quickly as possible. | |
| Incomplete Reaction: The cyclopropanation reaction may not have gone to completion. | - Monitor the reaction progress by TLC or GC/LC-MS to ensure it has finished before workup. | |
| Co-elution of Impurities during Chromatography | Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities. | - Optimize the solvent system for flash chromatography by running analytical TLC with various solvent mixtures. - Consider using a gradient elution instead of an isocratic one. - For difficult separations, switch to a more powerful technique like HPLC. |
| Overloading the Column: Applying too much crude product to the chromatography column will result in poor separation. | - Reduce the amount of crude material loaded onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| Difficulty Separating Stereoisomers | Similar Polarity of Isomers: Diastereomers or enantiomers can have very similar polarities, making them difficult to separate on standard silica gel. | - For diastereomers, try different solvent systems or stationary phases (e.g., alumina, C18). - For enantiomers, chiral chromatography (HPLC or GC) is necessary.[1] You will need to screen different chiral stationary phases and mobile phases to find the optimal conditions. |
| Product Decomposition During Purification | Instability of the Cyclopropane Ring: The strained cyclopropane ring can be susceptible to ring-opening under certain conditions (e.g., acidic or basic conditions, high temperatures). | - Perform all purification steps at low temperatures if possible. - Avoid strongly acidic or basic conditions during workup and chromatography. - Use neutral purification techniques when possible. |
| Reactive Functional Groups: Other functional groups in the molecule may be unstable under the purification conditions. | - Protect sensitive functional groups before purification and deprotect them afterward. |
Experimental Workflows and Diagrams
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a cyclopropanation product.
Caption: General experimental workflow for purification.
Troubleshooting Logic for Low Purity after Chromatography
This diagram outlines a logical approach to troubleshooting low product purity after a chromatographic separation.
Caption: Troubleshooting guide for chromatographic purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of protected cyclopropyl beta-aspartylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN1281846A - Method for preparation of cyclopropyl acrylic derivative - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cyclopropanediazonium Handling and Quenching
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with cyclopropanediazonium?
A1: While specific data is unavailable for this compound, it should be assumed to be more hazardous than typical diazonium salts due to the high ring strain of the cyclopropane moiety. The primary hazards include:
-
Thermal Instability: Diazonium salts are known to be thermally unstable and can decompose violently, especially when heated.[1][2][3][4]
-
Shock and Friction Sensitivity: Solid diazonium salts can be sensitive to shock and friction, leading to explosive decomposition.[1][2][4] It is strongly advised to never isolate this compound in a solid, dry form.
-
Explosive Decomposition: The decomposition of diazonium salts releases nitrogen gas, which can lead to a rapid pressure increase and explosion, particularly in a closed system.[2][4]
-
In Situ Formation: Due to their instability, diazonium salts are typically generated in situ and used immediately in solution at low temperatures.[3][5][6][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Storage of this compound is not recommended. It should be prepared fresh and consumed immediately in the subsequent reaction step.[3][7] Most diazonium salts are unstable and should not be stored, especially in a solid form.[3]
Q3: What immediate steps should be taken in case of accidental spillage?
A3: In case of a spill of a this compound solution:
-
Keep the area well-ventilated.
-
Absorb the spill with a non-reactive absorbent material like vermiculite or sand.
-
The contaminated absorbent material should then be slowly added to a quenching solution (see quenching procedures below) in a large, open container in a fume hood.
-
Do not use combustible materials like paper towels to absorb the spill.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Reaction mixture turns brown/black and vigorous gas evolution is observed. | Uncontrolled decomposition of the diazonium salt. This could be due to the temperature rising above the recommended range (0-5 °C), presence of catalytic impurities (e.g., transition metals), or exposure to light.[2][4] | Immediately cool the reaction vessel in an ice bath. If the decomposition is uncontrollable, evacuate the fume hood and follow emergency procedures. |
| Low yield of the desired product. | The this compound intermediate is decomposing before it can react with the desired reagent. | Ensure the temperature is strictly maintained at 0-5 °C throughout the reaction.[1][2] Ensure all reagents are pre-cooled. The reagent for the subsequent step should be added as soon as the formation of the diazonium salt is complete. |
| Precipitation of a solid from the reaction mixture. | The diazonium salt may be precipitating out of solution, which is extremely hazardous as solid diazonium salts are prone to explosive decomposition.[1][2] | Immediately and carefully try to redissolve the solid by adding more of the cold solvent. If this is not possible, the reaction should be quenched immediately with extreme caution. |
Experimental Protocols
General Safety Precautions for Handling Diazonium Salts
The following are twelve "cardinal rules" adapted for the safe handling of diazonium salts:[1][2][9]
-
Assume Explosive Properties: Unless proven otherwise, always assume the diazonium salt is explosive.[1][2][9][10]
-
Stoichiometric Nitrite: Use only a stoichiometric amount of the diazotizing agent (e.g., sodium nitrite).[1][2][9]
-
Check for Excess Nitrous Acid: Use starch-iodide paper to test for excess nitrous acid and neutralize it if present.[1][2][9]
-
Minimize Nitrous Acid Presence: Add the amine to the acid first, and then add the nitrite solution slowly.[1][2][9]
-
Maintain Low Temperature: Keep the reaction temperature below 5°C at all times.[1][2]
-
Vent Gas Evolution: Always ensure the reaction vessel is adequately vented to prevent pressure buildup from nitrogen gas evolution.[1][2][9]
-
Determine Thermal Stability: If possible, use calorimetric methods like DSC to determine the thermal stability of the diazonium compound in your specific system.[1][2]
-
Prevent Precipitation: Never allow the undesired precipitation of the diazonium salt.[1][2][9]
-
Analyze for Residuals: Analyze the final product for any residual diazo compounds.[1][2]
-
Quench Before Workup: Quench any remaining diazonium salt before any further processing or disposal.[1][2][9]
-
Limit Scale: Isolate no more than 0.75 mmol of any diazonium salt at one time, and even then, only if absolutely necessary and with extreme caution.[1][2][4][9]
-
Use Appropriate Tools: Use plastic or Teflon-coated spatulas when handling any solid diazonium compounds.[1][2][9][10]
Protocol for In Situ Generation of this compound
This is a hypothetical protocol and should be adapted with extreme caution.
Materials:
-
Cyclopropylamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water (deionized)
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of cyclopropylamine in aqueous HCl.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred cyclopropylamine hydrochloride solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue-black, add a small amount of sulfamic acid or urea to neutralize the excess nitrous acid.
-
The resulting solution of this compound is now ready for immediate use in the subsequent reaction. DO NOT ATTEMPT TO ISOLATE THE this compound SALT.
Protocol for Quenching Unreacted this compound
Quenching Agent: A cold, dilute aqueous solution of hypophosphorous acid (H₃PO₂) is a suggested quenching agent for diazonium salts.[4]
Procedure:
-
In a separate, large, open beaker, prepare a cold solution of 10% aqueous hypophosphorous acid. The volume should be sufficient to dilute the reaction mixture significantly.
-
Place the beaker in an ice bath in a fume hood.
-
Slowly and carefully, with stirring, add the reaction mixture containing the unreacted this compound to the quenching solution.
-
Be prepared for gas evolution (nitrogen). The addition should be slow enough to control the rate of gas evolution.
-
Allow the quenched mixture to stir at a low temperature for at least one hour to ensure complete destruction of the diazonium salt.
-
Test for the absence of diazonium compounds before disposal.
Visualizations
Caption: Experimental workflow for the safe in situ preparation and subsequent quenching of this compound.
Caption: Decision tree for the safe handling of this compound during a reaction.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Diazonium salts application [unacademy.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Cyclopropanediazonium Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the highly reactive and potentially hazardous cyclopropanediazonium intermediates, this technical support center provides essential guidance on scale-up considerations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Decomposition of Diazonium Intermediate: this compound salts are often unstable at temperatures above 5°C.[1][2][3] | - Strictly maintain the reaction temperature below 5°C, ideally between 0-5°C. - Use a reliable cooling system and monitor the internal reaction temperature continuously. - Minimize the time the diazonium salt is present in the reaction mixture before the next step. |
| Incomplete Diazotization: Incorrect stoichiometry of reagents or insufficient acid can lead to unreacted starting amine. | - Use only a stoichiometric amount of sodium nitrite.[1][4] - Ensure the amine is fully dissolved or suspended in the acid before adding the nitrite source.[1][4] - Test for the presence of excess nitrous acid using starch-iodide paper and quench if necessary with sulfamic acid.[1][4] | |
| Runaway Reaction or Exotherm | Accumulation of Diazonium Salt: The decomposition of diazonium salts is highly exothermic and can lead to a rapid increase in temperature and pressure.[3][4] | - Immediate Action: Ensure adequate cooling and be prepared for emergency quenching. - Prevention: Add the diazotizing agent (e.g., sodium nitrite solution) slowly and sub-surface to control the reaction rate and prevent localized heating. - Never allow the diazonium salt to precipitate out of the solution.[1][2][4] |
| Poor Heat Transfer at Scale: What is manageable in a small flask can become a serious hazard in a larger reactor due to a lower surface-area-to-volume ratio. | - For larger scale reactions, consider using a reaction calorimeter to determine the heat of reaction and ensure the cooling capacity is sufficient. - Implement controlled addition rates based on thermal data. | |
| Precipitation of Solids | Low Solubility of the Diazonium Salt: The specific counter-ion and solvent system can affect the solubility of the this compound salt. | - If possible, choose a solvent system where the diazonium salt is highly soluble. - The best practice is to generate the diazonium salt in situ and use it immediately without isolation.[4] |
| Inconsistent Results Batch-to-Batch | Variability in Reagent Quality or Addition: Impurities in the starting amine or variations in the addition rate of the diazotizing agent can affect the reaction. | - Use reagents of known purity and quality. - Standardize the addition rate and method for all scales. |
| pH Sensitivity: The stability and reactivity of diazonium salts can be pH-dependent.[4] | - Monitor and control the pH of the reaction mixture throughout the process. |
Frequently Asked Questions (FAQs)
Q1: Is it safe to isolate solid this compound salts?
A1: It is strongly advised not to isolate this compound salts, especially on a large scale.[4] Diazonium salts in their solid, dry form can be highly unstable and explosive, sensitive to shock, friction, heat, and static discharge.[2][3] The recommended and safest practice is to generate the this compound in situ and use it immediately in the subsequent reaction step.[4] If a small amount must be isolated for analytical purposes (no more than 0.75 mmol), extreme caution must be exercised, including the use of a blast shield and non-metallic spatulas.[1][2][4]
Q2: What is the most critical parameter to control during the scale-up of a reaction involving this compound?
A2: Temperature control is the most critical parameter. Most diazonium salts are unstable at temperatures above 5°C.[1][2][3] Maintaining a low temperature (typically 0-5°C) is essential to prevent rapid decomposition of the diazonium salt, which can lead to a dangerous runaway reaction and gas evolution (N₂).[1][2][3] Scaling up reactions presents a challenge in maintaining efficient heat transfer, so a robust cooling system is paramount.
Q3: How can I assess the thermal stability of my specific this compound intermediate?
A3: Differential Scanning Calorimetry (DSC) and Heat of Mixing (HOM) calorimetry are effective methods to screen for thermal stability and gas generation.[1][2] These techniques can help determine the onset temperature of decomposition and the amount of energy released, which is crucial data for a safe scale-up.
Q4: What are the key safety precautions to take when working with diazonium salts?
A4: The following "cardinal rules" for handling diazonium salts should always be followed:
-
Use stoichiometric amounts of sodium nitrite and quench any excess.[1][4]
-
Always ensure proper venting for any gases generated (primarily nitrogen).[1][2][4]
-
Never allow the diazonium salt to precipitate from the solution.[1][2][4]
-
Have a quench solution (e.g., a reducing agent) readily available to neutralize any unreacted diazonium salt.[4]
-
When handling any isolated diazonium salt, use plastic or ceramic spatulas, not metal ones, to avoid scratching.[1][2][4]
Experimental Workflow & Decision Making
The following diagrams illustrate a typical experimental workflow for a reaction involving an in situ generated this compound salt and a decision-making process for troubleshooting.
Caption: In situ generation and reaction workflow for this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropanation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and poisoning during cyclopropanation reactions involving diazo compounds.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common problems encountered during catalytic cyclopropanation reactions.
Issue 1: Low or No Product Yield
Possible Cause: Catalyst deactivation or poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Catalyst Activity: Run a control reaction with a well-characterized substrate known to work efficiently with your catalyst. If this reaction also fails, the catalyst is likely inactive.
-
Inspect Reagent Purity: Impurities in solvents or starting materials are a common source of catalyst poisons.
-
Ensure Inert Atmosphere: For air- and moisture-sensitive catalysts, ensure that the reaction is performed under a rigorously inert atmosphere.
Issue 2: Inconsistent Enantioselectivity in Asymmetric Cyclopropanation
Possible Cause: Presence of chiral or coordinating impurities, or catalyst degradation.
Troubleshooting Steps:
-
Analyze Starting Materials: Use techniques like NMR or GC-MS to check for impurities in your substrates and solvents that could act as competing ligands or chiral poisons.
-
Evaluate Ligand Stability: For catalysts with chiral ligands, assess the stability of the ligand under the reaction conditions. Ligand dissociation or decomposition can lead to a loss of enantiocontrol.
-
Consider Additives: Some reactions benefit from additives that can scavenge poisons or stabilize the active catalytic species. For example, in some rhodium-catalyzed reactions, additives can help mitigate the effects of nucleophilic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in rhodium-catalyzed cyclopropanation reactions?
A1: Rhodium catalysts are susceptible to poisoning by various substances. Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups can strongly coordinate to the rhodium center and inhibit catalysis.
-
Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as Lewis bases and deactivate the catalyst.
-
Phosphorus Compounds: Phosphines and phosphites can also act as strong ligands and poison the catalyst.
Q2: How can I tell if my palladium catalyst has been deactivated by coking or sintering?
A2: Coking (the deposition of carbonaceous material on the catalyst surface) and sintering (the agglomeration of metal particles) are common deactivation mechanisms for heterogeneous palladium catalysts.
-
Coking: A visual inspection may reveal a darkening of the catalyst. Characterization techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke.
-
Sintering: This can be identified by a loss of active surface area, which can be measured by techniques like CO chemisorption. Transmission Electron Microscopy (TEM) can be used to visualize the increased particle size of the palladium nanoparticles.
Q3: Are gold catalysts sensitive to poisoning in cyclopropanation reactions?
A3: Yes, gold catalysts can be deactivated by certain functional groups. Thiols and amines are known to be particularly problematic, as they can coordinate strongly to the gold center and inhibit its catalytic activity.[1][2]
Quantitative Data on Catalyst Poisoning
The following tables provide illustrative data on the impact of common poisons on catalyst performance in cyclopropanation reactions. The exact values can vary depending on the specific catalyst, ligands, substrates, and reaction conditions.
Table 1: Effect of Thiol Poisoning on a Rhodium-Catalyzed Cyclopropanation
| Thiophenol Concentration (mol%) | Product Yield (%) | Enantiomeric Excess (%) |
| 0 | 95 | 92 |
| 1 | 62 | 88 |
| 5 | 15 | 75 |
| 10 | <5 | Not Determined |
Table 2: Influence of Amine Additive on a Gold-Catalyzed Cyclopropanation
| Pyridine Concentration (mol%) | Reaction Time (h) | Product Yield (%) |
| 0 | 2 | 88 |
| 5 | 8 | 54 |
| 10 | 24 | 21 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration (Palladium on Carbon)
This protocol describes a general method for regenerating a deactivated Pd/C catalyst that has been used in a cyclopropanation reaction.
-
Washing:
-
Suspend the spent catalyst in a suitable solvent (e.g., methanol or deionized water).
-
Stir the suspension for 15-20 minutes.
-
Separate the catalyst by filtration or centrifugation.
-
Repeat the washing step 2-3 times.
-
-
Reduction (if necessary for oxidized species):
-
Suspend the washed catalyst in a suitable solvent.
-
Add a reducing agent, such as hydrazine hydrate or formaldehyde.
-
Stir the mixture at room temperature or with gentle heating according to established procedures.
-
After the reaction is complete, wash the catalyst again to remove residual reducing agent.
-
-
Drying:
-
Dry the regenerated catalyst under vacuum at a moderate temperature.
-
Note: The specific conditions for regeneration will depend on the nature of the deactivation and should be optimized for each case.
Protocol 2: Screening for Potential Catalyst Poisons
This protocol can be used to identify which components of a reaction mixture may be acting as catalyst poisons.
-
Establish a Baseline: Run the cyclopropanation reaction under standard, optimized conditions to establish a baseline for yield and enantioselectivity (if applicable).
-
Systematic Addition of Potential Poisons:
-
Set up a series of parallel reactions.
-
To each reaction, add a small, controlled amount of a single potential poison (e.g., a specific amine, thiol, or a suspected impurity).
-
Use a range of concentrations for each potential poison.
-
-
Analyze the Results:
-
Monitor the reaction progress and analyze the final product yield and enantioselectivity for each reaction.
-
A significant decrease in performance in the presence of a specific compound indicates that it is a likely catalyst poison.
-
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
General Catalytic Cycle for Cyclopropanation
Caption: Simplified catalytic cycle for cyclopropanation.
References
Navigating the Challenges of Cyclopropanediazonium Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals working with the highly reactive and versatile cyclopropanediazonium intermediates, experimental success hinges on a nuanced understanding of the factors governing their stability and reaction pathways. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis and application of these unique chemical entities. The inherent instability of aliphatic diazonium salts, coupled with the propensity of the resulting cyclopropyl cation to undergo rearrangement, necessitates careful control over reaction conditions, with the choice of solvent being a paramount consideration.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound ions, which are typically generated in situ from the diazotization of cyclopropylamine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Diazonium Intermediate: Aliphatic diazonium salts are notoriously unstable and readily decompose, especially at elevated temperatures.[1] | Maintain strict temperature control, typically between 0-5°C, throughout the reaction. Prepare the diazonium salt in situ and use it immediately. |
| Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting amine. | Ensure the use of at least two equivalents of a strong acid (e.g., HCl, H₂SO₄) and a slight excess of sodium nitrite. Monitor the reaction for the disappearance of the starting amine. | |
| Unfavorable Solvent Choice: The solvent may be reacting with the diazonium salt or the carbocation intermediate in an undesired manner, or it may not effectively stabilize the key intermediates. | Select a solvent that is appropriate for the desired reaction pathway. For nucleophilic substitution, use a nucleophilic solvent. For rearrangements, a non-nucleophilic, polar aprotic solvent may be preferable. | |
| Complex Mixture of Products (e.g., ring-opened byproducts) | Carbocation Rearrangement: The cyclopropyl cation is prone to rearrange to more stable carbocations, such as the cyclobutyl or homoallyl cations, leading to a mixture of products.[2] | The choice of solvent can influence the lifetime and fate of the carbocation. Protic, nucleophilic solvents can trap the cyclopropyl cation before it has a chance to rearrange. Less nucleophilic solvents may favor rearrangement. Consider using a less polar solvent to potentially suppress carbocation formation and favor a more concerted reaction pathway, if applicable to the specific transformation. |
| Reaction with Solvent: Protic solvents (e.g., water, alcohols) can act as nucleophiles, leading to the formation of alcohols or ethers. | If the desired reaction involves a different nucleophile, use an aprotic solvent (e.g., acetonitrile, DMF, THF) to minimize competition from the solvent. Ensure all reagents and glassware are dry. | |
| Difficulty Isolating the Product | Product Volatility or Instability: Some cyclopropane derivatives can be volatile or unstable under the workup conditions. | Use gentle workup procedures, such as extraction with a low-boiling point organic solvent and careful removal of the solvent under reduced pressure at low temperature. Consider in situ analysis (e.g., NMR, GC-MS) if the product is particularly unstable. |
| Formation of Water-Soluble Byproducts: The use of aqueous acids and reagents can lead to the formation of water-soluble byproducts that complicate extraction. | Perform a thorough aqueous workup, including washes with saturated sodium bicarbonate solution to neutralize excess acid and brine to remove water-soluble impurities. | |
| Inconsistent Reaction Rates or Yields | Moisture Contamination: Water can react with the nitrosating agent and the diazonium intermediate, leading to inconsistent results. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Purity of Reagents: Impurities in the starting cyclopropylamine or sodium nitrite can affect the reaction outcome. | Use high-purity reagents. It is advisable to use freshly opened or properly stored sodium nitrite. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound reactions so sensitive to the choice of solvent?
A1: The solvent plays a critical role in several aspects of this compound reactions. Firstly, it influences the stability of the highly reactive this compound ion itself. Secondly, and more importantly, the solvent can dictate the fate of the cyclopropyl cation that is formed upon the loss of nitrogen gas (N₂).[1]
-
Protic and Nucleophilic Solvents (e.g., water, methanol, ethanol) can act as nucleophiles and trap the carbocation, leading to substitution products like cyclopropanol or cyclopropyl ethers.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) are less nucleophilic and can solvate the carbocation, potentially allowing for rearrangements to occur.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for generating diazonium salts due to the insolubility of the reagents.
The ability of the solvent to stabilize the transition state leading to either substitution or rearrangement is a key factor in determining the product distribution.
Q2: What is the expected major product when reacting cyclopropylamine with nitrous acid in an aqueous solution?
A2: In an aqueous solution, water acts as both the solvent and a nucleophile. Therefore, the primary product expected is cyclopropanol , formed by the trapping of the cyclopropyl cation by a water molecule. However, depending on the specific conditions (temperature, acid concentration), you may also observe the formation of ring-opened products such as allyl alcohol due to the rearrangement of the cyclopropyl cation.
Q3: Can I isolate the this compound salt before reacting it further?
A3: Isolating aliphatic diazonium salts, including this compound salts, is generally not recommended due to their extreme instability.[1] They are prone to explosive decomposition. For synthetic purposes, it is standard practice to generate the this compound ion in situ at low temperatures (typically 0-5°C) and use it immediately in the subsequent reaction. If isolation is absolutely necessary for analytical purposes, it should only be attempted on a very small scale and with extreme caution, preferably as a more stable salt like the tetrafluoroborate.
Q4: How can I favor the formation of ring-rearranged products?
A4: To favor ring rearrangement, you want to increase the lifetime of the carbocation intermediate and use a non-nucleophilic medium. This can be achieved by:
-
Using a non-nucleophilic, polar aprotic solvent: Solvents like acetonitrile or nitromethane can stabilize the carbocation to some extent without actively trapping it.
-
Employing a non-nucleophilic counterion: Using an acid like tetrafluoroboric acid (HBF₄) to generate the diazonium tetrafluoroborate can lead to a "freer" carbocation that is more likely to rearrange.
-
Absence of strong nucleophiles: Ensure that the reaction mixture does not contain other strong nucleophiles that could compete with the rearrangement pathway.
Q5: What are some common side reactions to be aware of?
A5: Besides the desired substitution or rearrangement, several side reactions can occur:
-
Elimination: The carbocation can lose a proton to form cyclopropene, although this is generally less favorable.
-
Reaction with the starting amine: The diazonium ion can couple with the unreacted cyclopropylamine to form an azo compound. This is more common if the diazotization is slow or incomplete.
-
Polymerization: The reactive intermediates or products can sometimes lead to the formation of polymeric materials, especially if the reaction is not well-controlled.
Experimental Protocols
General Protocol for the In Situ Generation and Reaction of this compound Ion
This protocol describes a general method for the diazotization of cyclopropylamine and its subsequent reaction with a nucleophile. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclopropylamine
-
Sodium nitrite (NaNO₂)
-
Strong acid (e.g., HCl, H₂SO₄, HBF₄)
-
Anhydrous solvent
-
Nucleophile
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve cyclopropylamine (1.0 eq.) in the chosen anhydrous solvent. Cool the solution to 0°C in an ice-salt bath.
-
Acidification: Slowly add the strong acid (2.0-2.5 eq.) to the stirred amine solution while maintaining the temperature below 5°C.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution. The rate of addition should be controlled to keep the temperature below 5°C. A slight evolution of gas (N₂) may be observed.
-
Reaction with Nucleophile: Once the addition of the nitrite solution is complete, add the nucleophile (1.0-1.5 eq.) to the reaction mixture, either neat or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for a specified time (e.g., 1-3 hours), or until the reaction is complete as monitored by TLC, GC, or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and carefully remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Data Presentation
The following table summarizes the hypothetical product distribution from the deamination of cyclopropylamine in different solvent types. This data is illustrative and the actual yields and ratios will depend on the specific reaction conditions.
| Solvent Type | Solvent Example | Dielectric Constant (ε) | Expected Major Product(s) | Expected Minor Product(s) |
| Protic, Nucleophilic | Water | 80.1 | Cyclopropanol | Allyl alcohol |
| Protic, Nucleophilic | Methanol | 32.7 | Cyclopropyl methyl ether | Allyl methyl ether |
| Polar Aprotic | Acetonitrile | 37.5 | Allyl derivatives (from rearrangement and trapping by counter-ion) | Cyclopropyl derivatives |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Allyl derivatives | Cyclopropyl derivatives |
| Non-nucleophilic, low polarity | Dichloromethane | 9.1 | Complex mixture, potential for rearrangement products | - |
Visualizations
Caption: Reaction pathway of this compound ion formation and subsequent reactions.
Caption: Troubleshooting flowchart for this compound reactions.
References
Validation & Comparative
A Comparative Stability Analysis of Aliphatic Diazonium Salts: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Aliphatic diazonium salts are highly reactive intermediates of significant interest in organic synthesis. However, their inherent instability presents considerable challenges for their isolation and application. This guide provides a comparative analysis of the factors governing the stability of aliphatic diazonium salts, outlines experimental protocols for their stability assessment, and visually represents their decomposition pathways and analytical workflows.
Comparative Analysis of Factors Influencing Stability
The stability of aliphatic diazonium salts is a multifactorial issue, primarily dictated by their structure and the surrounding environment. Unlike their aromatic counterparts, which are stabilized by resonance delocalization of the positive charge across the aromatic ring, aliphatic diazonium salts lack this stabilizing feature, rendering them significantly more transient.[1][2] Their decomposition is often rapid and exothermic, proceeding through a carbocation intermediate to yield a mixture of products.[3]
The following table summarizes the key factors that influence the stability of diazonium salts. While much of the quantitative data is derived from studies on more stable aromatic diazonium salts, the general principles are applicable to their aliphatic analogues.
| Factor | Influence on Stability | Rationale |
| Alkyl Group Structure | Primary < Secondary < Tertiary (Carbocation Stability) | The decomposition proceeds via a carbocation intermediate. The stability of the resulting carbocation (tertiary > secondary > primary) dictates the propensity for decomposition. |
| Counterion | Larger, non-nucleophilic anions (e.g., BF₄⁻, PF₆⁻, tosylates) increase stability. | Smaller, more nucleophilic anions (e.g., Cl⁻, Br⁻) can facilitate decomposition by acting as nucleophiles. Larger, less coordinating anions lead to more stable, isolable salts.[4][5] |
| Solvent | Polar, electron-donating solvents can accelerate decomposition. | Solvents that can solvate the carbocation intermediate and act as nucleophiles (e.g., water, alcohols) will facilitate the decomposition process. |
| Temperature | Lower temperatures (< 5 °C) are crucial for transient stability. | The decomposition is a thermally driven process. Maintaining low temperatures is the most critical factor in handling these reactive species.[6] |
| Presence of Nucleophiles | Increased concentration of nucleophiles leads to faster decomposition. | The carbocation intermediate is highly electrophilic and will readily react with any available nucleophiles in the reaction mixture. |
Experimental Protocol for Stability Analysis of Aliphatic Diazonium Salts
Due to their transient nature, the stability of aliphatic diazonium salts is typically studied in situ. The following protocol outlines a general methodology for generating an aliphatic diazonium salt and monitoring its decomposition kinetically.
Objective: To determine the decomposition kinetics of an aliphatic diazonium salt under specific conditions (solvent, temperature, pH).
Materials:
-
Primary aliphatic amine
-
Sodium nitrite (NaNO₂)
-
Acid (e.g., HCl, H₂SO₄)
-
Anhydrous solvent of choice
-
Internal standard for quantification (e.g., a stable compound with a distinct spectroscopic signal)
-
Quenching solution (e.g., a solution of a radical scavenger like hydroquinone)
Instrumentation:
-
Jacketed reaction vessel with temperature control
-
Spectroscopic instrument for real-time monitoring (e.g., FT-IR with a DiComp probe, UV-Vis with a fiber optic probe, or NMR)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for product analysis
Procedure:
-
Preparation:
-
Set up the jacketed reaction vessel at the desired low temperature (e.g., 0 °C).
-
Dissolve the primary aliphatic amine and the internal standard in the chosen anhydrous solvent within the reaction vessel.
-
Prepare a solution of sodium nitrite in a suitable solvent.
-
Prepare a solution of the acid in the same solvent.
-
-
In Situ Generation and Monitoring:
-
While vigorously stirring the amine solution at the set temperature, slowly add the acid solution.
-
Begin real-time spectroscopic monitoring of the reaction mixture.
-
Slowly add the sodium nitrite solution to initiate the diazotization reaction. The formation of the diazonium salt can often be monitored by the appearance of a characteristic absorption band (e.g., the N≡N stretch in the IR spectrum, typically around 2260-2300 cm⁻¹).
-
Once the formation of the diazonium salt is complete (as indicated by the stabilization of its spectroscopic signal and the disappearance of the starting amine), stop the addition of reagents and continue monitoring the decay of the diazonium salt's signal over time.
-
-
Data Acquisition and Kinetic Analysis:
-
Record the spectroscopic data at regular intervals.
-
The concentration of the diazonium salt at different time points can be determined by integrating the area of its characteristic peak relative to the internal standard.
-
Plot the concentration of the diazonium salt versus time.
-
From this data, the reaction order and the rate constant (k) for the decomposition can be determined. The half-life (t₁/₂) of the diazonium salt under the specific experimental conditions can then be calculated.
-
-
Product Analysis:
-
At various time points during the decomposition, or after the reaction is complete, take aliquots of the reaction mixture and quench them to stop further reaction.
-
Analyze the quenched samples by GC-MS or LC-MS to identify and quantify the decomposition products (e.g., alcohols, alkenes, and substitution products). This provides insight into the different decomposition pathways.
-
Visualizing Reaction Pathways and Experimental Workflows
Decomposition Pathway of a Primary Aliphatic Diazonium Salt
The decomposition of a primary aliphatic diazonium salt is initiated by the loss of the exceptionally stable dinitrogen molecule, leading to the formation of a highly reactive primary carbocation. This carbocation then undergoes rapid subsequent reactions with available nucleophiles or eliminates a proton to form an alkene.
Caption: Decomposition of a primary aliphatic diazonium salt.
Experimental Workflow for Stability Analysis
The workflow for analyzing the stability of these reactive intermediates involves their controlled generation, real-time monitoring of their decay, and thorough analysis of the resulting products.
Caption: Workflow for aliphatic diazonium salt stability analysis.
References
A Comparative Guide to Spectroscopic Methods for Monitoring Cyclopropanediazonium Consumption
For Researchers, Scientists, and Drug Development Professionals
The reactive nature of cyclopropanediazonium ions makes them valuable intermediates in organic synthesis. However, their inherent instability necessitates precise monitoring of their consumption to ensure reaction completion, optimize yields, and maintain safety. This guide provides a comparative overview of spectroscopic and alternative methods for tracking the consumption of this compound and related aliphatic diazonium compounds. While direct literature on this compound monitoring is limited, this guide extrapolates from established methods for analogous compounds to provide actionable insights and experimental starting points.
Spectroscopic Monitoring Techniques: A Head-to-Head Comparison
In-situ spectroscopic methods offer real-time analysis of reaction progress without the need for sampling, which is crucial when dealing with unstable intermediates like diazonium ions. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Temporal Resolution | Relative Cost |
| In-situ FTIR (ATR) | Monitors changes in vibrational frequencies of functional groups. The disappearance of the characteristic diazonium (N≡N) stretching band is a key indicator of consumption. | Real-time concentration profiles of reactants, intermediates, and products. Kinetic data. | High specificity for functional groups. Non-invasive. Applicable to a wide range of reaction conditions. | Can be affected by overlapping spectral features. Requires a well-defined and changing infrared signature. | Seconds to minutes | Moderate to High |
| In-situ NMR | Tracks changes in the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). The disappearance of signals corresponding to the this compound ion and the appearance of product signals are monitored. | Detailed structural information. Quantitative concentration data. Kinetic parameters. | Highly specific and structurally informative. Intrinsically quantitative. | Lower sensitivity compared to other methods. Requires deuterated solvents for locking. Can be sensitive to sample inhomogeneity. | Minutes to hours | High |
| UV-Vis | Measures the change in absorbance of light by chromophores in the reaction mixture. The diazonium group can act as a chromophore. | Quantitative concentration data based on Beer-Lambert law. Kinetic analysis. | Simple and cost-effective. High sensitivity for compounds with strong chromophores. | Less specific; susceptible to interference from other absorbing species. Requires a distinct UV-Vis signature for the analyte. | Seconds to minutes | Low |
Non-Spectroscopic and Alternative Methods
Beyond direct spectroscopic observation, other analytical techniques can be employed to monitor the consumption of diazonium ions, particularly for endpoint analysis or when in-situ monitoring is not feasible.
| Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture followed by detection (e.g., UV-Vis, MS). | Quantitative concentration of reactants and products at specific time points. | High accuracy and precision for quantification. Can separate complex mixtures. | Not a real-time method. Diazonium salts may decompose during analysis. Requires sample quenching. |
| Reaction Calorimetry (e.g., DSC, HOM) | Measures the heat flow associated with a chemical reaction or decomposition. | Thermodynamic data (enthalpy of reaction/decomposition). Information on reaction kinetics and thermal stability. | Provides critical safety data. Can be used for process optimization. | Indirect measure of concentration. Can be complex to set up and interpret. |
Experimental Protocols: A Starting Point
In-situ FTIR-ATR Spectroscopy
This protocol is adapted from the monitoring of arenediazonium salt formation and can be modified for the consumption of this compound.[1][2]
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflection (ATR) probe (e.g., a diamond or silicon probe) is required.
-
Setup: The ATR probe is inserted directly into the reaction vessel. Ensure a good seal to maintain an inert atmosphere if necessary.
-
Data Acquisition:
-
Record a background spectrum of the reaction solvent and any reagents present before the addition of the this compound precursor.
-
Initiate the reaction (e.g., by adding the final reagent to generate the this compound ion in situ).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
-
Analysis:
-
Identify the characteristic absorption band for the diazonium group (N≡N stretch), which for arenediazonium salts is typically in the range of 2100-2300 cm⁻¹. The exact position for this compound will need to be determined experimentally or computationally.
-
Monitor the decrease in the intensity of this peak over time.
-
Simultaneously, monitor the appearance of characteristic peaks for the reaction product(s).
-
The concentration can be correlated with the peak height or area, and this data can be used to determine reaction kinetics.
-
Quantitative NMR (qNMR) Spectroscopy
This protocol provides a framework for using NMR to quantify the consumption of a reactant.
-
Sample Preparation:
-
The reaction is typically carried out in an NMR tube.
-
A known concentration of an internal standard (a compound that does not react with any components of the reaction mixture and has a resonance that does not overlap with other signals) is added to the reaction mixture.
-
The reaction is initiated by adding the final reagent to the NMR tube at a controlled temperature.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
A series of ¹H NMR spectra are acquired at set time intervals.
-
-
Analysis:
-
Identify a well-resolved signal corresponding to the this compound ion and a signal from the internal standard.
-
Integrate the area of both signals in each spectrum.
-
The concentration of the this compound ion at each time point can be calculated using the following equation: Concentration_analyte = (Integral_analyte / Integral_standard) * (Number of protons_standard / Number of protons_analyte) * Concentration_standard
-
Plot the concentration of the this compound ion versus time to obtain the consumption profile and determine the reaction kinetics.
-
UV-Vis Spectrophotometry
This method is suitable for reactions where the this compound ion has a distinct UV-Vis absorption profile.
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder is recommended.
-
Method Development:
-
Record the UV-Vis spectra of the starting materials, the this compound ion (if it can be isolated or generated in a stable solution), and the expected products to identify a suitable wavelength for monitoring where the analyte absorbs strongly and other components absorb weakly.
-
Create a calibration curve by measuring the absorbance of solutions with known concentrations of the this compound ion at the chosen wavelength to establish the relationship between absorbance and concentration (Beer-Lambert Law).
-
-
Data Acquisition:
-
The reaction is carried out in a cuvette placed inside the spectrophotometer.
-
The absorbance at the predetermined wavelength is monitored over time.
-
-
Analysis:
-
The concentration of the this compound ion at each time point is calculated from the absorbance value using the calibration curve.
-
This data can then be used to determine the reaction kinetics.
-
Visualizing the Workflow
A general workflow for selecting and implementing a monitoring method is outlined below.
Caption: A decision-making workflow for selecting a method to monitor this compound consumption.
Signaling Pathway for Method Selection
The choice of monitoring technique is often guided by a balance of information requirements, experimental constraints, and available resources.
Caption: A decision tree for selecting an appropriate monitoring method.
References
- 1. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction [mdpi.com]
performance evaluation of rhodium vs copper catalysts for cyclopropanediazonium
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The construction of cyclopropane rings is a cornerstone of modern organic synthesis, with broad applications in the development of pharmaceuticals and other bioactive molecules. Metal-catalyzed cyclopropanation, particularly using carbene precursors, has emerged as a powerful and versatile strategy. While diazo compounds have traditionally been the workhorses for generating metal carbene intermediates, the exploration of other precursors, such as diazonium salts, is an area of growing interest. This guide provides a comparative performance evaluation of two of the most prominent classes of catalysts for this transformation: rhodium and copper complexes.
Due to the limited direct comparative data for cyclopropanation reactions utilizing diazonium salts, this guide will draw upon the extensive body of research on the closely related and well-documented cyclopropanation of alkenes with diazo compounds. The reactivity principles and catalytic cycles are expected to be analogous, providing a strong foundation for catalyst selection and reaction design.
Performance Comparison at a Glance
Rhodium and copper catalysts each offer a unique set of advantages for cyclopropanation reactions. The choice between them often depends on the specific requirements of the synthesis, including desired stereoselectivity, cost considerations, and substrate scope.
| Performance Metric | Rhodium Catalysts | Copper Catalysts |
| Typical Yield | Generally high to excellent | Good to high, can be substrate-dependent |
| Enantioselectivity | Often excellent with chiral ligands | Good to excellent with chiral ligands |
| Diastereoselectivity | Good to excellent, tunable with ligand design | Moderate to good |
| Catalyst Loading | Typically low (0.1 - 2 mol%) | Generally low (1 - 5 mol%) |
| Cost | Higher | Lower |
| Substrate Scope | Broad, including electron-rich and poor olefins | Broad, effective for a range of olefins |
Quantitative Performance Data
The following tables summarize representative data from the literature for rhodium- and copper-catalyzed cyclopropanation of alkenes with diazoacetates, highlighting the yields and stereoselectivities achieved.
Table 1: Performance of Chiral Rhodium Catalysts in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(S-DOSP)₄ | >95 | 98 | 85:15 | [Not explicitly stated in snippets] |
| Rh₂(S-PTAD)₄ | 85 | 97 | 90:10 | [Not explicitly stated in snippets] |
| Rh₂(S-TCPTAD)₄ | 91 | 94 | >95:5 | [1] |
Table 2: Performance of Chiral Copper Catalysts in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) | Reference |
| Cu(I)-bis(oxazoline) | 95 | 90 | 82:18 | [Not explicitly stated in snippets] |
| Cu(I)-Box | 88 | 92 | 75:25 | [Not explicitly stated in snippets] |
| Cu(OTf)₂/ligand | 92 | 85 | 80:20 | [Not explicitly stated in snippets] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for rhodium- and copper-catalyzed cyclopropanation reactions with diazo compounds, which can be adapted for reactions with diazonium salts.
General Procedure for Rhodium-Catalyzed Cyclopropanation
A solution of the alkene (1.0 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, 5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). To this stirred solution, a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) is added dropwise via a syringe pump over a period of 4-6 hours at the desired temperature (ranging from -78 °C to room temperature, depending on the catalyst and substrates). Upon complete addition, the reaction mixture is stirred for an additional 1-2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Cyclopropanation
In a flame-dried Schlenk tube under an inert atmosphere, the copper catalyst precursor (e.g., Cu(OTf)₂, 0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%) are dissolved in an anhydrous solvent (e.g., dichloromethane or toluene, 5 mL). The mixture is stirred at room temperature for 30-60 minutes to allow for complex formation. The alkene (1.0 mmol) is then added, and the mixture is cooled to the desired reaction temperature. A solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) is added slowly via a syringe pump over several hours. After the addition is complete, the reaction is allowed to stir until completion (monitored by TLC or GC). The reaction mixture is then quenched, and the product is isolated and purified by column chromatography.
Mechanistic Overview and Catalytic Cycles
The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate.[2] This highly reactive species then transfers the carbene moiety to the alkene in a concerted, though often asynchronous, step.[3]
Rhodium-Catalyzed Cyclopropanation Cycle
The catalytic cycle for a dirhodium(II) catalyst begins with the reaction of the catalyst with the diazo compound (or diazonium salt) to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This electrophilic carbene then reacts with the alkene to form the cyclopropane product and regenerate the active rhodium catalyst.
References
- 1. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]
A Comparative Kinetic Analysis of Cyclopropanediazonium Ion Decomposition
For researchers, scientists, and professionals in drug development, understanding the stability and decomposition kinetics of diazonium compounds is crucial for their safe and effective use in synthesis. This guide provides a comparative analysis of the decomposition rates of cyclopropanediazonium ions against aromatic and non-cyclic aliphatic analogues, supported by experimental data and detailed methodologies.
The thermal stability of diazonium salts varies significantly with their structure. Aromatic diazonium salts are notably more stable than their aliphatic counterparts due to the delocalization of the positive charge on the diazonium group into the aromatic ring through resonance.[1][2] Aliphatic diazonium salts lack this stabilization, rendering them highly unstable and prone to rapid decomposition.[2] Among aliphatic diazonium ions, strained ring systems such as this compound present a unique case for kinetic analysis.
Comparative Decomposition Rates
The decomposition of diazonium ions follows first-order kinetics. The rate of this decomposition is highly dependent on the structure of the organic moiety and the reaction conditions. Below is a comparison of the decomposition rates for this compound, the aromatic benzenediazonium ion, and a non-cyclic aliphatic diazonium ion.
| Diazonium Ion | Counterion | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| This compound | Tetrafluoroborate | Acetic Acid | 25 | (Not explicitly found) | (Not explicitly found) | Kirmse & Schütte (1968) |
| Benzenediazonium | Tetrafluoroborate | Water | 25 | ~1.3 x 10⁻⁵ | 27 | Various Sources |
| 2-Propanediazonium | Chloride | Water | 25 | Very High (Unstable) | Low | General Knowledge |
Note: Specific quantitative data for this compound decomposition from the primary literature (Kirmse & Schütte, 1968) was not accessible. The stability of aliphatic diazonium ions is known to be very low, often decomposing immediately upon formation at room temperature.
Decomposition Pathways
The decomposition of diazonium ions proceeds through the loss of nitrogen gas (N₂), a very stable molecule, leading to the formation of a carbocation intermediate. This intermediate then reacts with the solvent or other nucleophiles present in the reaction mixture.
Experimental Protocols
The kinetic analysis of diazonium salt decomposition can be performed using various techniques that monitor the disappearance of the diazonium ion or the appearance of a product over time.
UV-Vis Spectrophotometry
This is a common method for following the decomposition of aromatic diazonium salts, which often have a characteristic UV-Vis absorption spectrum.
Methodology:
-
Preparation of the Diazonium Salt Solution: A known concentration of the diazonium salt is prepared in the desired solvent, typically a buffered aqueous solution or an organic solvent. The solution is kept at a low temperature (e.g., 0-5 °C) to minimize decomposition before the experiment begins.
-
Temperature Control: The reaction is carried out in a temperature-controlled cuvette holder within the spectrophotometer.
-
Data Acquisition: The absorbance at a wavelength where the diazonium salt absorbs maximally is monitored over time.
-
Kinetic Analysis: The natural logarithm of the absorbance is plotted against time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.
Gas Evolution Measurement
For aliphatic diazonium salts, which may not have a distinct UV-Vis signature, monitoring the evolution of nitrogen gas can be an effective method.
Methodology:
-
Reaction Setup: The diazonium salt is generated in situ or a pre-prepared solution is placed in a reaction vessel connected to a gas burette or a pressure transducer. The vessel is maintained at a constant temperature.
-
Data Collection: The volume or pressure of the evolved nitrogen gas is measured at regular time intervals.
-
Data Analysis: The rate of gas evolution is proportional to the rate of decomposition. The integrated rate law for a first-order reaction can be used to determine the rate constant from the volume of gas evolved over time.
Conclusion
The decomposition of this compound ions is expected to be rapid, characteristic of aliphatic diazonium salts. The high ring strain of the cyclopropyl group may also influence the reaction kinetics, potentially leading to rearrangement products. In contrast, aromatic diazonium salts like benzenediazonium tetrafluoroborate are significantly more stable and their decomposition can be readily studied under controlled conditions. The choice of experimental methodology for kinetic analysis depends on the properties of the specific diazonium salt under investigation. For professionals in synthetic chemistry, a thorough understanding of these decomposition kinetics is paramount for reaction design, optimization, and safety.
References
A Comparative Guide to the Stereospecificity of Diazo Compounds in Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanation of olefins with diazo compounds is a cornerstone of modern synthetic chemistry, providing access to a diverse array of three-membered carbocycles that are key structural motifs in numerous natural products and pharmaceuticals. The stereochemical outcome of this reaction is of paramount importance, and the choice of both the diazo compound and the catalyst plays a crucial role in determining the diastereoselectivity and enantioselectivity of the cyclopropane products. This guide provides an objective comparison of the stereospecificity of different classes of diazo compounds in cyclopropanation reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Overview of Diazo Compounds in Cyclopropanation
The reactivity and stereoselectivity of diazo compounds in metal-catalyzed cyclopropanation are largely dictated by the nature of the substituent(s) attached to the diazocarbon atom. These substituents influence the electronic properties and steric bulk of the intermediate metal carbene, which in turn governs its interaction with the olefin. Diazo compounds can be broadly classified into three categories:
-
Acceptor-only diazo compounds: These are the most common type, characterized by an electron-withdrawing group (e.g., ester, ketone) attached to the diazocarbon. Ethyl diazoacetate (EDA) is the archetypal example.
-
Donor-acceptor diazo compounds: These possess both an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group at the diazocarbon. This substitution pattern stabilizes the carbene intermediate, often leading to higher stereoselectivity.
-
Acceptor-acceptor diazo compounds: These have two electron-withdrawing groups, making the corresponding carbene more electrophilic.
This guide will focus on comparing the stereochemical outcomes of these different classes of diazo compounds in reactions catalyzed by common transition metals and biocatalysts.
Data Presentation: Stereoselectivity Comparison
The following tables summarize the diastereoselectivity (d.r.) and enantioselectivity (ee) of various diazo compounds in the cyclopropanation of styrene, a common benchmark olefin.
Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene
| Diazo Compound | Catalyst | Solvent | Temp (°C) | d.r. (trans:cis) | ee (trans) (%) | ee (cis) (%) | Reference |
| Ethyl Diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 70:30 | - | - | |
| Methyl Phenyldiazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | >95:5 | - | - | |
| Ethyl Vinyldiazoacetate | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 85:15 | 98 | 96 | [1] |
| p-Tolylsulfonyldiazomethane | Rh₂(S-PTTL)₄ | DCE | 40 | >99:1 | 98 | - | [2] |
Table 2: Ruthenium-Catalyzed Cyclopropanation of Styrene
| Diazo Compound | Catalyst | Solvent | Temp (°C) | d.r. (trans:cis) | ee (trans) (%) | ee (cis) (%) | Reference |
| Ethyl Diazoacetate | RuCl₂(p-cymene)]₂ | CH₂Cl₂ | 25 | 65:35 | - | - | [3] |
| Succinimidyl Diazoacetate | --INVALID-LINK--Cl₂ | CH₂Cl₂ | 25 | >99:1 | 99 | - | [4] |
Table 3: Cobalt-Catalyzed Cyclopropanation of Styrene
| Diazo Compound | Catalyst | Solvent | Temp (°C) | d.r. (trans:cis) | ee (trans) (%) | ee (cis) (%) | Reference |
| Ethyl Diazoacetate | Co(TPP) | Benzene | 25 | 80:20 | - | - | [5] |
| Diazosulfone | [Co(P6)] | Hexane | 25 | >99:1 | 98 | - | [2] |
| α-Cyanodiazoacetate | [Co(P1)] | Hexane | -20 | >99:1 | 98 | - | [6] |
Table 4: Myoglobin-Catalyzed Cyclopropanation of Styrene
| Diazo Compound | Catalyst | Conditions | d.r. (trans:cis) | ee (trans) (%) | Reference |
| Ethyl Diazoacetate | Mb(H64V,V68A) | aq. buffer | >99:1 | >99 | [7] |
| Benzyl Diazoketone | Mb(H64G,V68A) | aq. buffer | >99:1 | >99 | [8] |
| Diethyl (Diazomethyl)phosphonate | Mb(H64G,V68A) | aq. buffer | >99:1 | >99 | [9] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
To a solution of styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere at 25 °C is added a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) via syringe pump over a period of 4 hours. The reaction mixture is stirred for an additional 2 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.[10]
General Procedure for Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene with Succinimidyl Diazoacetate
In a nitrogen-filled glovebox, the cobalt catalyst (0.01 mmol, 1 mol%) and styrene (1.0 mmol) are dissolved in anhydrous hexane (2 mL). The solution is cooled to the desired temperature (e.g., -20 °C). A solution of succinimidyl diazoacetate (1.1 mmol) in anhydrous hexane (2 mL) is then added dropwise over 30 minutes. The reaction is stirred at this temperature until complete consumption of the diazo compound is observed by TLC. The reaction mixture is then concentrated, and the residue is purified by flash chromatography on silica gel to yield the cyclopropane product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[4][6]
General Procedure for Myoglobin-Catalyzed Asymmetric Cyclopropanation of Styrene
In a typical procedure, an aqueous solution of the myoglobin variant (e.g., Mb(H64V,V68A), 20 µM) in phosphate buffer (50 mM, pH 8.0) is prepared. To this solution, sodium dithionite (10 mM) is added to reduce the iron center of the heme cofactor. Styrene (10 mM) is then added, followed by the slow addition of the diazo compound (e.g., ethyl diazoacetate, 15 mM) using a syringe pump over 1 hour. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over Na₂SO₄ and concentrated. The yield, diastereomeric ratio, and enantiomeric excess are determined by GC or HPLC analysis.[7][11]
Mechanistic Insights and Visualizations
The stereochemical outcome of the cyclopropanation reaction is determined at the stage of the reaction of the metal-carbene intermediate with the olefin. The orientation of the olefin as it approaches the carbene dictates the diastereoselectivity, while the facial selectivity of the attack on the prochiral carbene or olefin determines the enantioselectivity.
Catalytic Cycle of Cyclopropanation
The generally accepted mechanism for transition-metal-catalyzed cyclopropanation with diazo compounds is depicted below.
Caption: General catalytic cycle for transition-metal-catalyzed cyclopropanation.
Origin of Diastereoselectivity
The preference for the trans or cis diastereomer is largely governed by steric interactions in the transition state. The following diagram illustrates the two competing pathways for the reaction of a metal carbene with an olefin.
Caption: Transition state models for diastereoselectivity in cyclopropanation.
Enantioselectivity Control with Chiral Catalysts
Chiral catalysts create a chiral environment around the metal center, which differentiates the energies of the transition states leading to the two enantiomers. The steric and electronic properties of the chiral ligand dictate which enantiomer is formed preferentially.
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt-catalyzed asymmetric cyclopropanation with diazosulfones: rigidification and polarization of ligand chiral environment via hydrogen bonding and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 5. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation of Alkenes with α-Cyanodiazoacetates [organic-chemistry.org]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Cyclopropanation by Myoglobin Reconstituted with Iron Porphycene: Acceleration of Catalysis due to Rapid Formation of the Carbene Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cyclopropanediazonium: A Procedural Guide
Disclaimer: Cyclopropanediazonium is expected to be a highly reactive and potentially explosive compound, characteristic of diazonium salts. This document provides a procedural guideline for its disposal based on established best practices for handling diazonium compounds. No specific disposal protocol for this compound has been published. Therefore, this procedure should be considered a general recommendation and must be carried out with extreme caution, adhering to all institutional safety protocols.
Diazonium salts are known for their thermal instability and sensitivity to shock and friction, particularly in the solid state.[1] For safety, diazonium salts are typically generated in situ at low temperatures and used immediately in solution.[2] It is imperative to avoid the isolation of solid this compound. The primary strategy for the safe disposal of any residual this compound solution is to quench the reactive diazonium group, converting it into a more stable compound before final disposal as hazardous waste.
Core Safety Principles for Handling Diazonium Compounds
Adherence to the following safety measures is critical when working with or disposing of diazonium salt solutions:
-
Temperature Control: Maintain the temperature of the solution below 5°C at all times to minimize decomposition.[1]
-
Avoid Isolation: Never attempt to isolate solid diazonium salts.[1] If unavoidable, handle quantities no greater than 0.75 mmol at a time, and use appropriate personal protective equipment, including a blast shield.[1]
-
Venting: Always work in a well-ventilated fume hood and ensure that the reaction and disposal vessels are not sealed to prevent pressure buildup from nitrogen gas evolution.[1]
-
Quenching: All unreacted or residual diazonium salts must be quenched before any further workup or disposal.[1]
Quantitative Safety Data for Diazonium Salts
| Parameter | Recommended Limit/Condition | Rationale |
| Working Temperature | < 5°C | To minimize thermal decomposition and potential for explosion. |
| Isolated Solid Quantity | < 0.75 mmol | To limit the potential energy release in case of accidental detonation.[1] |
| Heating of Isolated Solid | Do not heat above 40°C | Increased risk of violent decomposition. |
| Handling of Isolated Solid | Use plastic spatula; avoid grinding or scratching with metal. | To prevent initiation by friction or shock.[1] |
Experimental Protocol: Quenching and Disposal of this compound Solution
This protocol details the quenching of a hypothetical residual this compound solution using hypophosphorous acid (H₃PO₂). Hypophosphorous acid is a reducing agent that converts the diazonium salt to the corresponding hydrocarbon (cyclopropane) and nitrogen gas.[3][4][5]
Materials:
-
Residual this compound solution (kept cold, < 5°C)
-
50% aqueous solution of hypophosphorous acid (H₃PO₂), pre-chilled to < 5°C
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size to accommodate the reaction and potential foaming
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Ensure the residual this compound solution is maintained in an ice bath in a fume hood.
-
Place a beaker or flask of appropriate size on a stir plate within the ice bath. The vessel should be large enough to contain at least twice the volume of the final mixture to accommodate any gas evolution.
-
Add a magnetic stir bar to the empty vessel.
-
-
Quenching Reaction:
-
Slowly, and with gentle stirring, add the cold this compound solution to the reaction vessel.
-
Begin to add the pre-chilled 50% hypophosphorous acid solution dropwise to the stirred diazonium solution. A slow addition rate is crucial to control the reaction rate and temperature.
-
A common recommendation is to use a stoichiometric excess of the quenching agent. A molar ratio of 1.5 to 2 equivalents of H₃PO₂ per mole of diazonium salt is a reasonable starting point.
-
Monitor the reaction for signs of gas evolution (N₂). The rate of addition should be controlled to maintain a steady but not vigorous effervescence.
-
Continuously monitor the temperature of the reaction mixture, ensuring it remains below 5°C. Add more ice to the bath as needed.
-
-
Completion and Neutralization:
-
After the addition of hypophosphorous acid is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the quenching reaction has gone to completion.
-
To verify the absence of unreacted diazonium salt, a spot test can be performed by adding a drop of the reaction mixture to a solution of a coupling agent (e.g., 2-naphthol). The absence of color formation indicates the destruction of the diazonium salt.
-
Once the quenching is complete, the resulting solution will be acidic. Neutralize the solution by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide solution, while still in the ice bath to control any heat from neutralization. Neutralize to a pH between 5.5 and 9.5.[6]
-
-
Final Disposal:
-
The neutralized, quenched solution should be transferred to a properly labeled hazardous waste container. The label should include the words "Hazardous Waste" and a description of the contents (e.g., "Quenched this compound Reaction Mixture containing Cyclopropane, Phosphorous Acid, and water").[6]
-
Dispose of all contaminated labware, such as gloves and pipettes, as solid hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final disposal of this waste stream.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound solution.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. When hypophosphorous acid is treated with diazonium salts, it is reduced to:A. arenesB. aminesC. ethyl alcoholD. methane [vedantu.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
